Telaprevir-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C36H53N7O6 |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1,2-dioxo-1-[(2,2,3,3-tetradeuteriocyclopropyl)amino]hexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1/i15D2,16D2 |
InChI Key |
BBAWEDCPNXPBQM-WSZQYWDLSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC(=O)C(=O)[C@H](CCC)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5)[2H] |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Telaprevir-d4: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Telaprevir-d4, a deuterated analog of the potent hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical method development and pharmacokinetic studies.
Core Chemical Identity and Properties
This compound is a synthetic, stable isotope-labeled version of Telaprevir, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of Telaprevir in biological matrices.
Chemical Structure and Identification
-
IUPAC Name: (1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-((cyclopropyl-2,2,3,3-d4)amino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide
-
Synonyms: VX-950-d4, (R)-Telaprevir-d4[1]
-
Molecular Formula: C₃₆H₄₉D₄N₇O₆[1]
-
Molecular Weight: 683.87 g/mol [1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Telaprevir. These properties are expected to be very similar for this compound, as deuterium substitution has a minimal effect on these parameters.
| Property | Value | Source |
| pKa (Strongest Acidic) | 11.84 - 11.86 | [1][2] |
| pKa (Strongest Basic) | -0.58 | [1] |
| logP | 2.56 - 2.58 | [1] |
| Water Solubility | 0.0047 mg/mL - 0.0355 mg/mL (practically insoluble) | [1][3] |
| Solubility in Organic Solvents | Soluble in DMSO (≥ 50 mg/mL), slightly soluble in Methanol. | [2][4][5] |
| Melting Point | 116-123°C | [2] |
Biological Activity and Mechanism of Action of Telaprevir
This compound is not intended for therapeutic use but serves as an analytical tool for its active counterpart, Telaprevir. Telaprevir is a direct-acting antiviral agent that potently and selectively inhibits the HCV NS3/4A serine protease.[2][6] This enzyme is crucial for the replication of the hepatitis C virus.[6]
The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[6] By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby halting viral maturation and replication.[7]
Furthermore, the HCV NS3/4A protease plays a role in the virus's evasion of the host's innate immune system. It achieves this by cleaving two key adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β), which are critical for initiating the interferon signaling cascade in response to viral infection. By inhibiting the NS3/4A protease, Telaprevir may also help to restore the host's natural antiviral immune response.
Below is a diagram illustrating the mechanism of action of Telaprevir.
Experimental Protocols: Quantification of Telaprevir using this compound
This compound is primarily used as an internal standard (IS) for the accurate quantification of Telaprevir in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on published bioanalytical methods.[6][8]
Objective
To determine the concentration of Telaprevir in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Telaprevir analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonia solution (25%)
-
tert-Butyl methyl ether (TBME)
-
Water, HPLC grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow
The following diagram outlines the general workflow for a pharmacokinetic study sample analysis.
Detailed Procedure
3.5.1. Preparation of Stock and Working Solutions
-
Telaprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Telaprevir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Telaprevir stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound.
3.5.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 1 mL of TBME.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.5.3. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | Reversed-phase C18 column (e.g., Accucore C18) |
| Mobile Phase A | Water:Ammonia (25%) (100:0.01, v/v) |
| Mobile Phase B | ACN:MeOH:Ammonia (25%) (15:85:0.01, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Telaprevir: m/z 680.6 → 322.4this compound: m/z 684.6 → [product ion] |
Note: The specific product ion for this compound should be determined during method development.
3.5.4. Data Analysis
Quantify Telaprevir in the unknown samples by constructing a calibration curve from the peak area ratio of Telaprevir to this compound versus the concentration of the calibration standards.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway of the HCV NS3/4A protease and its inhibition by Telaprevir.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Telaprevir in preclinical and clinical research. Its chemical and physical properties closely mimic those of the parent drug, making it an ideal internal standard for LC-MS/MS-based bioanalysis. A thorough understanding of its properties and the mechanism of action of Telaprevir is essential for the development of robust analytical methods to support the development of antiviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Telaprevir | 402957-28-2 [chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Purification of Deuterated Telaprevir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Telaprevir, a stable isotope-labeled analogue of the hepatitis C virus (HCV) NS3/4A protease inhibitor. The strategic incorporation of deuterium at the P1 position of Telaprevir mitigates epimerization, leading to enhanced metabolic stability and an improved pharmacokinetic profile. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual workflows.
Introduction: The Rationale for Deuteration
Telaprevir is a potent inhibitor of the HCV NS3/4A serine protease. However, a significant metabolic liability is the epimerization of the chiral center adjacent to the α-ketoamide, leading to the formation of the P1-(R)-diastereoisomer, which is approximately 30-fold less active.[1] To suppress this epimerization, the labile proton at this chiral site is replaced with a deuterium atom.[1] This substitution, known as deuterium-enabled chiral switching (DECS), enhances the stability of the compound without compromising its inhibitory activity against the HCV protease.[1] Studies have shown that deuterated Telaprevir (d-Telaprevir) is as efficacious as its non-deuterated counterpart in in vitro protease inhibition and viral replication assays.[1] Furthermore, it exhibits significantly greater stability in buffered solutions and plasma, including human plasma.[1]
Synthetic Pathway
The synthesis of deuterated Telaprevir follows a multi-step sequence, adapting established methods for the synthesis of Telaprevir with the introduction of a deuterium source at a key step. The general retrosynthetic approach involves the coupling of three main fragments: a deuterated α-ketoamide precursor, a central proline derivative, and a pyrazine-capped N-terminal amino acid.
A plausible synthetic strategy, based on available literature, commences with a deuterated starting material to introduce the deuterium at the desired P1 position. This is followed by a series of peptide couplings and oxidation steps to construct the final molecule.
Caption: Synthetic pathway for deuterated Telaprevir.
Experimental Protocols
The following protocols are based on established synthetic methods for Telaprevir and its analogues. Researchers should adapt and optimize these procedures as necessary.
Synthesis of the Deuterated P1 Precursor
A key step in the synthesis is the preparation of the deuterated α-hydroxyamide intermediate. This can be achieved through various methods, including the reduction of a corresponding ester with a deuterated reducing agent or by employing a deuterated building block in a multi-component reaction.
Example Protocol: Reductive Deuteration
-
Starting Material: A suitable protected amino ester.
-
Deuteration: The ester is reduced using a deuterium source, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LAD), in an appropriate solvent like ethanol-d1 or tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Peptide Couplings
Standard peptide coupling reagents are used to assemble the fragments.
Example Protocol: Peptide Coupling
-
Activation: The carboxylic acid of one fragment is activated using a coupling agent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling: The amine component of the other fragment is then added to the activated species, and the reaction is stirred at room temperature until completion.
-
Purification: The resulting coupled product is purified by column chromatography.
Final Oxidation
The final step involves the oxidation of the α-hydroxyamide to the corresponding α-ketoamide.
Example Protocol: Dess-Martin Oxidation
-
Reaction: The α-hydroxyamide intermediate is dissolved in a suitable solvent like DCM. Dess-Martin periodinane is added portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Monitoring: The progress of the reaction is monitored by TLC or HPLC.
-
Quenching and Work-up: Once the reaction is complete, it is quenched with a solution of sodium thiosulfate. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude deuterated Telaprevir.
Purification of Deuterated Telaprevir
The final purification of deuterated Telaprevir is crucial to remove any remaining impurities and diastereomers. High-performance liquid chromatography (HPLC) is the method of choice.
Caption: Purification workflow for deuterated Telaprevir.
HPLC Method
A validated reverse-phase HPLC method is essential for the separation of Telaprevir from its R-diastereomer.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, e.g., Waters XBridge™ BEH Shield C18, 2.1 x 75 mm, 2.5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of water, acetonitrile, and isopropanol with a modifier like ammonia or formic acid.[2] |
| Flow Rate | Typically 0.2 - 1.0 mL/min. |
| Detection | UV at 270 nm.[3] |
| Internal Standard | A stable isotope-labeled internal standard, such as Telaprevir-d11, can be used for accurate quantification.[2] |
Characterization and Data
The identity and purity of the synthesized deuterated Telaprevir should be confirmed using various analytical techniques.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the deuterated compound and to assess the level of deuterium incorporation.
| Analysis | Expected Result |
| Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Expected Mass | [M+H]+ corresponding to the molecular formula of deuterated Telaprevir. |
| Isotopic Distribution | Analysis of the isotopic pattern to confirm the presence and enrichment of deuterium. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium label.
| Analysis | Expected Result |
| ¹H NMR | Absence or significant reduction of the proton signal at the site of deuteration. |
| ²H NMR | Presence of a signal corresponding to the deuterium atom at the labeled position. |
| ¹³C NMR | Characteristic shifts for the carbon atoms in the Telaprevir backbone. |
Purity and Yield
The purity of the final product is determined by HPLC, and the overall yield of the synthesis is calculated.
| Parameter | Target Value |
| Purity (by HPLC) | >98% |
| Diastereomeric Purity | >99% (S-diastereomer) |
| Overall Yield | Dependent on the specific synthetic route and optimization. |
Conclusion
The synthesis and purification of deuterated Telaprevir provide a valuable tool for pharmaceutical research and development. The enhanced metabolic stability of the deuterated analogue offers potential advantages in terms of pharmacokinetics and patient dosing regimens. The methodologies outlined in this guide, based on established chemical principles and analytical techniques, provide a solid foundation for researchers working in the field of antiviral drug development. Careful execution of the synthetic and purification steps, coupled with thorough analytical characterization, is essential for obtaining high-quality deuterated Telaprevir for further investigation.
References
- 1. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Telaprevir-d4 as an Internal Standard: A Technical Guide
This in-depth technical guide explores the mechanism of action of Telaprevir-d4 as an internal standard in bioanalytical assays. Primarily aimed at researchers, scientists, and drug development professionals, this document elucidates the principles behind using stable isotope-labeled compounds for quantitative analysis, with a specific focus on the application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Introduction: The Need for Internal Standards in Bioanalysis
Quantitative bioanalysis, the measurement of drug concentrations in biological matrices, is fundamental to pharmacokinetic and pharmacodynamic studies. However, the complexity of biological samples (e.g., plasma, blood, tissue) introduces significant variability during sample preparation and analysis.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[2] The IS is crucial for compensating for variations that can occur during sample extraction, handling, and analysis, thereby improving the accuracy and precision of the results.[1][3]
Mechanism of Action of this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. Its utility stems from its structural and chemical similarity to the non-labeled Telaprevir. This compound is a stable isotope-labeled (SIL) version of Telaprevir, where four hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass does not significantly alter its chemical properties.[4]
The core principle is that this compound behaves nearly identically to Telaprevir throughout the entire analytical process:
-
Sample Preparation: During extraction procedures like protein precipitation or liquid-liquid extraction, any loss of the analyte (Telaprevir) will be mirrored by a proportional loss of the internal standard (this compound).[5]
-
Chromatographic Separation: In liquid chromatography, deuterated internal standards co-elute with the analyte because their polarity and interaction with the stationary phase are virtually identical.[4][5]
-
Mass Spectrometric Detection: In the mass spectrometer, particularly with electrospray ionization (ESI), the analyte and the internal standard can experience similar ionization suppression or enhancement effects from the sample matrix.[6]
By tracking the response of the internal standard, one can normalize the response of the analyte. The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant even if the absolute signal intensities fluctuate due to the aforementioned variabilities.
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry because their behavior so closely mimics that of the analyte.[1]
Primary Pharmacological Action of Telaprevir
For context, it is important to distinguish the role of this compound as an analytical tool from the primary pharmacological action of Telaprevir itself. Telaprevir is a direct-acting antiviral (DAA) medication used in the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection.[7][8] It functions as a potent and reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[7][9][10][11] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[7][8][9] By blocking the NS3/4A protease, Telaprevir halts viral replication.[10][11]
Experimental Protocols and Data
The following sections detail a representative experimental protocol for the quantification of Telaprevir in human plasma using a deuterated internal standard, based on published methodologies.[12][13] While the literature describes the use of Telaprevir-d11, the principles and most parameters are directly applicable to this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (at a constant concentration) to each tube.
-
Protein Precipitation/Extraction: Add an appropriate organic solvent (e.g., tert-Butyl methyl ether).[13]
-
Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and protein precipitation. Centrifuge to separate the organic layer containing the analyte and internal standard from the aqueous layer and precipitated proteins.
-
Evaporation and Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution.
Liquid Chromatography Conditions
The chromatographic separation is crucial to resolve Telaprevir from its isomers and other endogenous plasma components.[12][14]
| Parameter | Value |
| Column | Waters XBridge™ BEH Shield C18, 2.1 × 75 mm, 2.5 µm[12] |
| Mobile Phase | 50:45:5 water-acetonitrile-isopropanol with 1% ammonia[12] |
| Flow Rate | 0.2 mL/min[12] |
| Mode | Isocratic[12] |
| Injection Volume | 20 µL |
Mass Spectrometry Conditions
Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for quantification at low concentrations.
| Parameter | Value |
| Ionization Mode | Positive Ion Electrospray (ESI+)[12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Telaprevir) | m/z 680.59 → 322.42[13] |
| MRM Transition (Telaprevir-d11 IS) | m/z 691.15 → 110.13[13] |
Note on this compound: The precursor ion ([M+H]+) for this compound would be approximately m/z 684.6. The product ion would depend on which part of the molecule is deuterated, but a common fragment would likely be chosen for monitoring.
Method Validation Parameters
A bioanalytical method using an internal standard must be rigorously validated according to regulatory guidelines.[2][15]
| Parameter | Typical Acceptance Criteria | Example Data (from Telaprevir-d11 method)[12][13] |
| Calibration Range | Defines the quantifiable range | 5.0 - 5000 ng/mL[12][13] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9997[16] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 94% - 108%[13] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.5%[13] |
| Lower Limit of Quantification (LLOQ) | Lowest concentration with acceptable accuracy and precision | 5.0 ng/mL[12][13] |
Data Analysis: The Role of the Analyte/IS Ratio
The fundamental principle of using an internal standard is that the ratio of the analyte's response to the IS's response is directly proportional to the analyte's concentration.
A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of Telaprevir in unknown samples is then interpolated from this curve using their measured peak area ratios. This ratiometric approach effectively cancels out variability, leading to a robust and reliable assay.
Conclusion
This compound serves as an ideal internal standard for the quantitative determination of Telaprevir in biological matrices. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, allowing it to effectively compensate for variability during sample preparation and LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is a critical component in developing robust, accurate, and precise bioanalytical methods, which are essential for successful drug development and clinical research.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 11. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Telaprevir-d4
This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and mechanism of action of Telaprevir-d4, a deuterated isotopologue of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document is intended for researchers, scientists, and professionals in the field of drug development and virology.
Physicochemical Characteristics
This compound is a stable, isotopically labeled form of Telaprevir, primarily utilized as an internal standard for the quantification of Telaprevir in biological matrices by mass spectrometry.[1] The deuterium labeling enhances its mass, allowing for clear differentiation from the unlabeled parent compound without significantly altering its chemical behavior.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₉D₄N₇O₆ | [1][2] |
| Molecular Weight | 683.87 g/mol | [2] |
| Appearance | Pale Yellow to Light Yellow Waxy Solid | [] |
| Melting Point | 116-123°C | [] |
| Purity | >98% | [] |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [1] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [2] |
| In Solvent | -80°C (6 months), -20°C (1 month) | [2] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [] |
| Methanol | Slightly Soluble | [] |
| DMSO | 136 mg/mL (200.04 mM) | [4] |
Mechanism of Action: Inhibition of HCV NS3/4A Protease
Telaprevir acts as a direct-acting antiviral (DAA) agent, specifically targeting the nonstructural protein 3/4A (NS3/4A) serine protease of the Hepatitis C virus.[5][6] This viral enzyme is critical for the replication of HCV, as it cleaves the viral polyprotein into mature, functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[7] Telaprevir is a peptidomimetic inhibitor that forms a reversible, covalent bond with the active site serine (Ser-139) of the NS3 protease.[7] This interaction blocks the proteolytic activity of the enzyme, thereby preventing viral maturation and halting replication.
Experimental Protocols
This compound is crucial for the accurate quantification of Telaprevir in clinical and research settings. Below are detailed methodologies for its use in bioanalytical assays.
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining Telaprevir concentrations in human plasma, using this compound as an internal standard.[8]
Objective: To accurately measure the concentration of Telaprevir while separating it from its less active R-diastereomer.[8]
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound (Internal Standard)
-
Formic acid
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
-
Solid-phase extraction (SPE) cartridges
-
C18 analytical column
Methodology:
-
Sample Stabilization: Immediately after collection, acidify plasma samples with formic acid (e.g., 10 µL of 50% formic acid per 500 µL of plasma) to stabilize the equilibrium between Telaprevir diastereomers. Freeze samples at -80°C until analysis.[8]
-
Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples.
-
Spike 200 µL of plasma with 20 µL of this compound internal standard solution (in 50% ACN).
-
Add 600 µL of acidified water and vortex.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the extracted sample onto a C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ionization mode, using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Telaprevir and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Telaprevir to this compound against the known concentrations of calibration standards.
-
Determine the concentration of Telaprevir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
An alternative method involves using dried blood spots, which simplifies sample collection and storage.
Methodology:
-
Card Preparation: Impregnate DBS sampling paper with a citric acid solution to stabilize the Telaprevir epimers.[8]
-
Sample Collection: Spot a known volume of blood onto the prepared card and allow it to dry completely.
-
Storage: Store the DBS cards at ambient temperature (20°C) or refrigerated (4°C). Telaprevir on impregnated paper is stable for at least 3 months under these conditions.[8]
-
Extraction and Analysis: Punch out the dried spot, extract the analytes with an appropriate solvent, and analyze using the LC-MS/MS method described above.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Telaprevir. Its well-defined physical and chemical properties, coupled with robust analytical protocols, enable precise quantification in complex biological matrices. Understanding its characteristics and the mechanism of its non-deuterated counterpart is fundamental for advancing research in antiviral drug development and clinical pharmacology.
References
- 1. This compound - Applications - CAT N°: 31317 [bertin-bioreagent.com]
- 2. This compound (VX-950-d4) | SARS-CoV | | Invivochem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 7. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Telaprevir-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Telaprevir-d4, a deuterated analog of the direct-acting antiviral agent Telaprevir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolism studies, or as a reference material in analytical method development and validation.
Certificate of Analysis: A Summary of Quality Attributes
A Certificate of Analysis (CoA) is a formal document that confirms that a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found on a CoA for high-quality this compound.
Table 1: General Properties and Identification
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₃₆H₄₉D₄N₇O₆ | C₃₆H₄₉D₄N₇O₆ | Elemental Analysis |
| Molecular Weight | 683.90 g/mol | 683.88 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Identity (MS) | Conforms to expected m/z | Conforms | Mass Spectrometry |
Table 2: Purity and Impurity Profile
| Parameter | Specification | Result | Method |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Related Substances | Individual Impurity ≤ 0.5% | Impurity A: 0.15%Impurity B: 0.20% | HPLC-UV |
| Total Impurities ≤ 1.0% | 0.35% | HPLC-UV | |
| Residual Solvents (GC) | Methanol ≤ 3000 ppmDMSO ≤ 5000 ppm | Methanol: 550 ppmDMSO: < 100 ppm | Headspace GC |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Assay (as is) | 98.0% - 102.0% | 99.8% | HPLC-UV (against a qualified reference standard) |
Table 3: Isotopic Purity
| Parameter | Specification | Result | Method |
| Isotopic Enrichment | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |
| Deuterium Incorporation | d₄ ≥ 95%d₃ ≤ 5%d₂ ≤ 1%d₁ ≤ 0.5%d₀ ≤ 0.1% | d₄: 97.2%d₃: 2.5%d₂: 0.2%d₁: 0.1%d₀: Not Detected | Mass Spectrometry |
Experimental Protocols for Purity Assessment
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are provided as illustrative examples and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 0.5 mg/mL.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Sample Infusion: The sample, prepared as for HPLC analysis, is directly infused into the mass spectrometer at a flow rate of 10 µL/min.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to determine the percentage of d₄, d₃, d₂, d₁, and d₀ species.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and the mechanism of action of Telaprevir.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Mechanism of action of Telaprevir in inhibiting HCV replication.[1][2][3]
Telaprevir is a potent, direct-acting antiviral agent that targets the Hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is a long chain of viral proteins.[1][2] The NS3/4A protease cleaves the polyprotein at specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.[1][2][3] By binding to the active site of the NS3/4A protease, Telaprevir blocks its enzymatic activity, thereby preventing the cleavage of the polyprotein.[1] This inhibition halts the production of functional viral proteins, ultimately disrupting the assembly of new virions and suppressing viral replication.[1]
References
An In-depth Technical Guide to the Isotopic Labeling and Stability of Telaprevir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Telaprevir with four deuterium atoms (Telaprevir-d4), focusing on its enhanced stability and application in bioanalytical methods. While specific documentation for a "this compound" is not publicly ubiquitous, this guide extrapolates from known principles of deuteration and available data on other deuterated forms of Telaprevir to present a scientifically grounded resource.
Introduction to Isotopic Labeling of Telaprevir
Telaprevir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) NS3/4A protease.[1][2] Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a critical tool in pharmaceutical research and development.[3][4] The substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), can confer significant advantages to a drug molecule.[5][6][7][8]
The primary benefits of deuteration include:
-
Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, leading to a longer drug half-life.[8][]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts, enhancing the safety profile of a drug.[5][6][7]
-
Enhanced Bioavailability: A slower first-pass metabolism can result in higher plasma concentrations of the active drug.[5][6]
-
Utility as an Internal Standard: Deuterated compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry, as they are chemically identical to the analyte but have a different mass.
For Telaprevir, a key stability challenge is its tendency to undergo epimerization at the chiral center adjacent to the α-ketoamide, converting to its 30-fold less active R-diastereomer.[10][11][12] Deuteration at this position has been shown to significantly inhibit this process.[10][11][12]
Isotopic Labeling of this compound
While a specific synthesis protocol for this compound is not detailed in the public domain, a plausible isotopic labeling strategy would target known sites of metabolic vulnerability and instability. A key position for deuteration is the chiral carbon next to the α-ketoamide to prevent epimerization. Additional deuterium atoms are likely placed on other metabolically active positions to enhance the overall stability of the molecule.
Based on these principles, a proposed structure for this compound is presented below, with deuterium atoms strategically placed to maximize stability.
Caption: Proposed Metabolic Pathway of Telaprevir.
Enhanced Stability of this compound
The substitution of hydrogen with deuterium at key positions in the Telaprevir molecule leads to a significant increase in its stability, primarily by mitigating epimerization and slowing metabolic degradation.
3.1. Inhibition of Epimerization
Telaprevir's conversion to its less active R-diastereomer is a major route of inactivation.[10][11] Replacing the hydrogen atom at the chiral center adjacent to the α-ketoamide with a deuterium atom makes the cleavage of this bond more difficult, thereby slowing down the rate of epimerization.[10][11][13] Studies on singly deuterated Telaprevir (d-Telaprevir) have demonstrated its significantly greater stability in buffered solutions and human plasma compared to the non-deuterated form.[10][11][12]
3.2. Metabolic Stability
Telaprevir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[14] Placing deuterium atoms at sites susceptible to CYP3A4-mediated oxidation can slow down this metabolic process, leading to a more favorable pharmacokinetic profile. Research on d-Telaprevir has shown a noteworthy 13% increase in the area under the curve (AUC) in rats, indicating enhanced plasma exposure.[10][11][12]
3.3. Quantitative Stability Data
The following table summarizes the expected improvements in the stability and pharmacokinetics of deuterated Telaprevir based on available data.
| Parameter | Non-Deuterated Telaprevir | Deuterated Telaprevir (d-Telaprevir) | Expected Advantage of this compound | Reference |
| Epimerization Rate | Prone to conversion to less active R-diastereomer | Significantly reduced | Further reduction due to multiple deuteration sites | [10][11][12] |
| In Vitro Stability (Plasma) | Less stable | Significantly more stable | Enhanced stability | [10][11][12] |
| Plasma Exposure (AUC) in Rats | Baseline | ~13% increase | >13% increase | [10][11][12] |
Experimental Protocols: Bioanalysis of Telaprevir using a Deuterated Internal Standard
This compound is an excellent candidate for use as an internal standard in the quantitative analysis of Telaprevir in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1. Objective
To accurately quantify the concentration of Telaprevir and its R-diastereomer in human plasma.
4.2. Materials and Reagents
-
Telaprevir and its R-diastereomer reference standards
-
This compound (as internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Isopropanol, HPLC grade
-
Ammonia solution
-
Formic acid
-
tert-Butyl methyl ether (TBME)
-
Water, HPLC grade
4.3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of the internal standard solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of TBME.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.4. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters XBridge BEH Shield C18, 2.1 x 75 mm, 2.5 µm[15]
-
Mobile Phase A: Water with 0.01% ammonia[16]
-
Mobile Phase B: Acetonitrile:Methanol:Ammonia (15:85:0.01, v/v/v)[16]
-
Flow Rate: 0.2 mL/min[15]
-
Injection Volume: 10 µL
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
MRM Transitions:
4.5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.[17][18]
Caption: Bioanalytical Workflow for Telaprevir Quantification.
Conclusion
The isotopic labeling of Telaprevir with deuterium, specifically as this compound, offers significant advantages in terms of enhanced stability against both metabolic degradation and epimerization. This improved stability profile can lead to better pharmacokinetic properties and a more reliable therapeutic agent. Furthermore, this compound serves as an ideal internal standard for sensitive and accurate bioanalytical method development, which is crucial for clinical and preclinical studies. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with Telaprevir and other deuterated compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Telaprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatitis C virus serine protease: synthesis of radioactive and stable isotope-labeled potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of isotopically labeled daclatasvir for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.ekb.eg [journals.ekb.eg]
- 18. ashdin.com [ashdin.com]
An In-Depth Technical Guide to Telaprevir-d4 for HCV Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Telaprevir-d4, a deuterated analog of the potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.
Introduction to Telaprevir and the Rationale for Deuteration
Telaprevir is a peptidomimetic, reversible, and highly selective inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][2] It effectively blocks the processing of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), thereby halting the viral life cycle.[1][2]
One of the metabolic pathways of Telaprevir involves epimerization at the chiral center adjacent to the α-ketoamide group, leading to the formation of the VRT-127394 diastereomer. This epimer is approximately 30-fold less active against the HCV protease. To enhance the metabolic stability and plasma exposure of the drug, a deuterated version, this compound, was synthesized. The replacement of a proton with a deuterium atom at the site of epimerization slows down this conversion, leading to a more stable and potentially more efficacious compound for research purposes.
Mechanism of Action
This compound, like its non-deuterated counterpart, functions as a direct-acting antiviral (DAA) by specifically targeting the HCV NS3/4A protease. The NS3 protein possesses serine protease activity, which is allosterically activated by the NS4A cofactor. This protease complex is responsible for cleaving the HCV polyprotein at four specific sites. By binding to the active site of the NS3 protease, this compound competitively inhibits its enzymatic activity, preventing the maturation of viral proteins essential for the formation of the replication complex.
Data Presentation
In Vitro Efficacy
The following table summarizes the in vitro activity of Telaprevir against HCV replicons. Data for this compound is expected to be comparable or slightly improved due to increased stability.
| Parameter | Cell Line | HCV Genotype | Value | Citation |
| IC50 | Huh-7 | 1b | 354 nM | [3] |
| IC50 | Human Fetal Hepatocytes | 1a | 280 nM | [3] |
Pharmacokinetic Parameters of Telaprevir in Humans
The table below outlines key pharmacokinetic parameters of Telaprevir in healthy human subjects. These values provide a baseline for understanding the potential in vivo behavior of this compound.
| Parameter | Condition | Value | Citation |
| Tmax | With food | 4-5 hours | [2] |
| Bioavailability | Increased with fatty meal | ~2-3 fold increase | [2] |
| Volume of Distribution (Vd) | - | ~252 L | [2] |
| Protein Binding | Human Plasma | 59-76% | [2] |
Experimental Protocols
Synthesis and Characterization of this compound
The synthesis of Telaprevir has been reported through various routes, often involving multi-component reactions.[3][4][5] The synthesis of this compound would follow a similar pathway, with the introduction of deuterium at the P1 position.
Note: Specific NMR and high-resolution mass spectrometry data for this compound were not available in the public domain at the time of this guide's compilation. Researchers should perform full characterization to confirm the identity, purity, and site of deuteration. The expected mass would be the mass of Telaprevir plus the mass of four deuterium atoms.
In Vitro Assays
This assay measures the direct inhibitory activity of this compound on the HCV NS3/4A protease.[6][7][8]
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET-based substrate peptide (e.g., Ac-DE-Dap(QXL™520)EE-αAbuψ[COO]AS-C(5-FAMsp*)-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol
-
This compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of each this compound dilution.
-
Add 98 µL of a master mix containing the NS3/4A protease and the FRET substrate in assay buffer to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for the 5-FAM/QXL™520 pair) at regular intervals.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
This cell-based assay evaluates the inhibitory effect of this compound on HCV RNA replication.[9][10]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Complete growth medium (DMEM, 10-15% FBS, non-essential amino acids, antibiotics).
-
This compound dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).[11]
-
Luminometer.
Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates at a density of approximately 1 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Determine the EC50 value of this compound.
In Vivo Studies
This study aims to determine the pharmacokinetic profile of this compound.[12][13]
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound formulated in a suitable vehicle.
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound and its major metabolites using a validated LC-MS/MS method.[14][15][16][17]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
This method is crucial for evaluating the stability of this compound and quantifying the rate of its conversion to the less active diastereomer.[14][15][16][17]
Materials:
-
This compound
-
Rat or human plasma
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Spike this compound into plasma samples.
-
Incubate the samples at 37°C for various time points.
-
At each time point, quench the reaction by adding acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to separate and quantify this compound and its epimer.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and product ions for both compounds.
Conclusion
This compound represents a valuable tool for HCV research. Its enhanced metabolic stability allows for more precise in vitro and in vivo studies of HCV NS3/4A protease inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in the quest for novel HCV therapeutics. The provided diagrams offer a clear visualization of the compound's mechanism of action and the general workflow for its scientific evaluation. Further research should focus on a full characterization of this compound and its application in more complex biological systems to fully elucidate its potential.
References
- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rsc.org [rsc.org]
- 5. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. eurogentec.com [eurogentec.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase Assay System Protocol [worldwide.promega.com]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Commercial Suppliers and Availability of Telaprevir-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers and availability of Telaprevir-d4, a deuterated internal standard crucial for the accurate quantification of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document also outlines a typical experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Commercial Availability of this compound
This compound is available from several specialized chemical suppliers that provide reference standards and research chemicals. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request a certificate of analysis.
| Supplier | Catalog Number (Example) | Available Quantities (Typical) | Purity (Typical) |
| Cayman Chemical | 31317 | 250 µg | ≥95% |
| Bertin Bioreagent | 31317 | 250 µg | Not specified |
| InvivoChem | V81552 | 500 mg, 1 g | ≥98% |
| Pharmaffiliates | PA STI 081270 ((R)-Telaprevir-d4) | Not specified | Not specified |
| LGC Standards | TRC-T015652-0.25MG | 0.25 mg | Not specified |
| Acanthus Research | TLP-16-001 | Not specified | Not specified |
| BOC Sciences | Not specified | Not specified | Not specified |
Experimental Protocol: Quantification of Telaprevir using this compound by LC-MS/MS
The following is a synthesized experimental protocol based on published methodologies for the quantification of Telaprevir in biological matrices, such as human plasma, using a deuterated internal standard. While some studies specifically mention Telaprevir-d11, the principles and general procedure are applicable to this compound.
Materials and Reagents
-
Telaprevir analytical standard
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, deionized and filtered
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and ensure accurate quantification.
-
Spiking of Internal Standard: To each 100 µL of plasma sample, add a known concentration of this compound solution (e.g., 50 ng/mL in methanol). This early addition of the internal standard helps to correct for variability during the extraction process.[1][2][3]
-
Protein Precipitation: A common method for plasma sample cleanup is protein precipitation. Add 3 volumes of cold acetonitrile to the plasma sample containing the internal standard. Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for evaporation or direct injection, depending on the sensitivity required.
-
Reconstitution: If the supernatant is evaporated, reconstitute the residue in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instruments and applications.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic mobile phase (B) is typically employed to separate Telaprevir from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Telaprevir and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Telaprevir | 680.4 | 583.3 |
| This compound | 684.4 | 587.3 |
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Telaprevir into the blank biological matrix. Process these standards alongside the unknown samples.
-
Quantification: The concentration of Telaprevir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Telaprevir/Telaprevir-d4) and comparing this ratio to the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample extraction and matrix effects, leading to high accuracy and precision.[1][2][3]
Visualizations
Caption: Workflow for procuring and using this compound.
Caption: Telaprevir inhibits HCV NS3/4A protease.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Telaprevir and Telaprevir-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir, and its deuterated isotopologue, Telaprevir-d4. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds. The inclusion of detailed experimental protocols, comparative data tables, and visualizations of key pathways aims to facilitate a deeper understanding of the potential advantages of deuterium substitution in drug development.
Introduction: The Rationale for Deuteration
Telaprevir was a significant advancement in the treatment of chronic HCV genotype 1 infection.[1][2] It acts as a direct-acting antiviral (DAA) by inhibiting the NS3/4A serine protease, an enzyme crucial for viral replication.[1][3] The metabolic landscape of a drug is a critical determinant of its clinical efficacy and safety profile. Telaprevir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3][4]
One of the metabolic pathways of Telaprevir involves epimerization at the chiral center adjacent to the α-ketoamide, leading to the formation of its P1-(R)-diastereoisomer, which is approximately 30-fold less active against the HCV protease.[1] The substitution of hydrogen with its stable, heavier isotope, deuterium, at specific metabolically labile sites can alter the rate of metabolic processes due to the kinetic isotope effect. This modification, known as deuteration, has the potential to improve a drug's pharmacokinetic profile, potentially leading to enhanced efficacy, reduced dosing frequency, and an improved safety profile.[5][6] This guide focuses on this compound, a deuterated version of Telaprevir, and compares its pharmacokinetic characteristics with the parent compound.
Comparative Pharmacokinetic Profiles
The strategic replacement of a hydrogen atom with deuterium in the Telaprevir molecule was investigated to suppress the formation of the less active diastereomer and potentially improve its metabolic stability.[1]
In Vitro Stability
Studies have demonstrated that this compound exhibits greater stability in buffered pH solutions and in human plasma compared to Telaprevir.[1] This increased stability is attributed to the stronger carbon-deuterium bond at the chiral site, which slows down the rate of epimerization.
In Vivo Pharmacokinetics in Preclinical Models
A key in vivo study in rats provided evidence of the pharmacokinetic advantages of this compound. Following oral administration of a 10 mg/kg dose, this compound demonstrated an approximately 13% increase in the area under the plasma concentration-time curve (AUC) compared to Telaprevir.[1] This suggests that deuteration can lead to enhanced systemic exposure of the active drug.
Table 1: Comparative Pharmacokinetic Parameters of Telaprevir and this compound in Rats
| Parameter | Telaprevir | This compound | Fold Increase | Reference |
| AUC (Area Under the Curve) | - | ~13% higher | 1.13 | [1] |
Note: Specific quantitative values for AUC were not provided in the abstract; the table reflects the reported percentage increase.
Pharmacokinetic Profile of Telaprevir
A thorough understanding of the parent compound's pharmacokinetics is essential for appreciating the impact of deuteration.
Absorption
Telaprevir exhibits good oral bioavailability, which is significantly enhanced when administered with food, particularly a high-fat meal.[7][8] Peak plasma concentrations are typically reached 4-5 hours after administration.[3]
Distribution
Telaprevir is moderately bound to human plasma proteins (59-76%) and has a large apparent volume of distribution of approximately 252 liters, indicating extensive distribution into tissues.[3][8]
Metabolism
Telaprevir is extensively metabolized in the liver primarily through hydrolysis, oxidation, and reduction.[3] The major enzyme responsible for its metabolism is CYP3A4.[1][3] Key metabolic pathways include the formation of the less active R-diastereomer and pyrazinoic acid.[3]
Excretion
The primary route of elimination for Telaprevir and its metabolites is through the feces (approximately 82%), with a minor contribution from expiration (9%) and a negligible amount excreted in the urine (1%).[3]
Table 2: Summary of Telaprevir Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 4 - 5 hours | [3] |
| Protein Binding | 59 - 76% | [3][8] |
| Apparent Volume of Distribution (Vd/F) | ~252 L | [3][8] |
| Primary Metabolizing Enzyme | CYP3A4 | [1][3] |
| Primary Route of Elimination | Feces (~82%) | [3] |
| Elimination Half-life (single dose) | 4.0 - 4.7 hours | [3] |
| Effective Half-life (steady state) | 9 - 11 hours | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the pharmacokinetic analysis of Telaprevir and its deuterated analog.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of Telaprevir and this compound.
Methodology:
-
Preparation of Reagents:
-
Test compounds (Telaprevir and this compound) are dissolved in a suitable organic solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mM).
-
Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).
-
NADPH regenerating system is prepared.
-
-
Incubation:
-
The test compounds are pre-incubated with the liver microsome suspension at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Analytical Method:
-
The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time curve.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the in vivo pharmacokinetic profiles of Telaprevir and this compound following oral administration in rats.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats are used for the study.
-
Animals are fasted overnight before dosing.
-
-
Dosing:
-
Telaprevir and this compound are formulated in a suitable vehicle for oral gavage.
-
A single oral dose (e.g., 10 mg/kg) is administered to each group of rats.
-
-
Sample Collection:
-
Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Sample Analysis:
-
Plasma samples are prepared for analysis by protein precipitation or solid-phase extraction.
-
The concentrations of Telaprevir and this compound in the plasma samples are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis of the plasma concentration-time data.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify Telaprevir and this compound in biological matrices.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for separation and detection.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Sample Preparation:
-
Plasma/Blood: Protein precipitation with a solvent like acetonitrile or methanol is a common and straightforward method. Solid-phase extraction (SPE) can also be used for cleaner samples and higher sensitivity.[9]
-
Dried Blood Spots (DBS): DBS samples are extracted with an appropriate solvent mixture before analysis.[9]
Visualizations of Key Pathways and Workflows
Telaprevir Mechanism of Action: Inhibition of HCV NS3/4A Protease
Telaprevir is a peptidomimetic inhibitor that covalently and reversibly binds to the active site of the HCV NS3/4A serine protease.[2][10] This enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are vital for viral replication.[3] By blocking this cleavage, Telaprevir effectively halts the viral life cycle.
References
- 1. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telaprevir: an NS3/4A protease inhibitor for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Telaprevir: an oral protease inhibitor for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Determination of the HCV protease inhibitor telaprevir in plasma and dried blood spot by liquid chromatography-tandem mass spectrometry [dspace.library.uu.nl]
- 7. Pharmacokinetic characteristics of telaprevir in healthy Korean male subjects and comparisons with Japanese - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
In-Depth Technical Guide: Telaprevir-d4 Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Telaprevir-d4. Given that this compound is a deuterated analog of Telaprevir, and specific safety studies on the deuterated form are limited, this guide incorporates data from both this compound and its parent compound, Telaprevir, as a scientifically appropriate surrogate for assessing its safety profile.
Chemical and Physical Properties
A solid understanding of the chemical and physical properties of this compound is fundamental for its safe handling and use in a laboratory setting.
| Property | Value | Source |
| Chemical Name | (1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-((cyclopropyl-2,2,3,3-d4)amino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide | --INVALID-LINK-- |
| Synonyms | LY570310-d4, MP-424-d4, VX-950-d4 | --INVALID-LINK-- |
| Molecular Formula | C₃₆H₄₉D₄N₇O₆ | --INVALID-LINK-- |
| Molecular Weight | 683.9 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 116-123°C (for Telaprevir) | --INVALID-LINK-- |
| Solubility | Slightly soluble in Methanol and Chloroform | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | Store at -20°C in a dry, well-ventilated place. Keep container tightly closed. | --INVALID-LINK--, --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as harmful if swallowed. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity - Oral, Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Toxicological Profile
The toxicological data for Telaprevir provides a basis for understanding the potential health effects of this compound.
Non-Clinical Toxicology
| Study Type | Species | Key Findings | Reference |
| Chronic Toxicity | Dog | No degenerative testicular toxicity was observed in chronic toxicity studies. | --INVALID-LINK-- |
| Reproductive and Developmental Toxicity | Animal studies | Reproduction studies in animals have shown no evidence of fetal harm or impaired fertility. | --INVALID-LINK-- |
| Genotoxicity | Not specified | Telaprevir was not mutagenic in a battery of in vitro or in vivo genotoxicity assays. | This is a general statement based on the lack of genotoxicity warnings in the provided safety data. Specific study results were not found. |
| Carcinogenicity | Not specified | Carcinogenicity studies for Telaprevir were not found in the provided search results. A waiver for such studies can be sought under certain conditions according to ICH S1 guidelines.[1][2][3][4][5] | This is a general statement. Specific study results were not found. |
Clinical Safety Data (Telaprevir)
Clinical trials with Telaprevir in combination with peginterferon alfa and ribavirin have identified several common adverse reactions.
| Adverse Reaction | Incidence | Severity | Onset | Management | Reference |
| Rash | 56% of patients | Predominantly mild to moderate (Grade 1 or 2 eczematous). Severe in 4% of patients. | Typically within the first 4 weeks of treatment, but can occur at any time. | For mild to moderate rash, monitor for progression. For severe or progressive rash, or rash with systemic symptoms, discontinue treatment immediately. | --INVALID-LINK--, --INVALID-LINK-- |
| Anemia | Higher incidence with triple therapy | Can be a frequent adverse event leading to discontinuation. | Not specified | Dose reduction of ribavirin may be necessary. | --INVALID-LINK-- |
| Nausea, Diarrhea, Pruritus | More likely to occur with Telaprevir | Generally manageable | Not specified | Symptomatic treatment. | --INVALID-LINK-- |
| Serious Skin Reactions (SJS, DRESS, TEN) | Reported | Fatal cases have occurred. | Not specified | Immediate discontinuation of Telaprevir, peginterferon alfa, and ribavirin. Prompt medical attention is required. | --INVALID-LINK-- |
Handling Precautions and Exposure Controls
Strict adherence to safety protocols is essential when handling this compound in a research environment.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a fume hood or other ventilated enclosure for procedures that may generate dusts or aerosols.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the form and concentration of the substance should be used.
General Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Remove contaminated clothing and wash before reuse.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor/physician if you feel unwell. Rinse mouth. |
| If on Skin | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |
| If in Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| If Inhaled | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
Fire and Explosion Hazard Data
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, CO₂, water spray, or alcohol-resistant foam.
-
Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).
-
Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.
Stability and Reactivity
-
Reactivity: No hazardous reactions under normal processing.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products: None under normal use conditions.
-
Hazardous Polymerization: Hazardous polymerization does not occur.
Experimental Protocols
Detailed experimental protocols for the non-clinical toxicology studies of Telaprevir are not publicly available as they are typically proprietary information of the pharmaceutical developer. However, these studies are conducted in accordance with international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
The following provides a general overview of the methodologies that would be employed in such studies:
General Methodology for Non-Clinical Safety Studies (Based on ICH Guidelines)
-
Genotoxicity Studies (ICH S2(R1)): A battery of tests is typically performed to assess the potential for a compound to cause genetic mutations. This includes:
-
Reproductive and Developmental Toxicity Studies (ICH S5(R3)): These studies are designed to evaluate the potential effects of a drug on all aspects of reproduction.
-
Carcinogenicity Studies (ICH S1): Long-term studies in animals are conducted to assess the carcinogenic potential of a drug. A weight-of-evidence approach may be used to determine if a two-year rat carcinogenicity study is necessary.[1][2][3][4][5]
-
Safety Pharmacology Studies (ICH S7A): These studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. The core battery of studies assesses the cardiovascular, respiratory, and central nervous systems.[14][15][16][17][18]
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the safe handling and risk assessment of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH S1 prospective evaluation study and weight of evidence assessments: commentary from industry representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH S1 prospective evaluation study: weight of evidence approach to predict outcome and value of 2-year rat carcinogenicity studies. A report from the regulatory authorities subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 9. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 13. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 14. Reevaluating safety pharmacology respiratory studies within the ICH S7A core battery: A multi-company evaluation of preclinical utility and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 17. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. altasciences.com [altasciences.com]
Methodological & Application
Application Note: High-Throughput Quantification of Telaprevir in Human Plasma using Telaprevir-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Telaprevir in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Telaprevir-d4, is employed. The protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Telaprevir.
Introduction
Telaprevir is a potent peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3-4A serine protease, previously used in combination therapy for chronic HCV infection.[1][2] Accurate measurement of Telaprevir concentrations in biological matrices is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalysis due to its high sensitivity and specificity.[3]
The use of a stable isotope-labeled internal standard (IS) is critical in LC-MS/MS to compensate for variability during sample preparation, injection, and ionization.[4][5] A deuterated internal standard, such as this compound, is an ideal choice as it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process while being distinguishable by its mass-to-charge ratio (m/z).[4][6] this compound is a commercially available deuterated form of Telaprevir, intended for use as an internal standard in mass spectrometry.[7][8] This application note provides a detailed protocol for the quantification of Telaprevir in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Telaprevir analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well deep-well plates
-
Centrifuge
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Samples
-
Stock Solutions: Prepare stock solutions of Telaprevir and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of Telaprevir working solutions for calibration standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a this compound internal standard working solution at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
-
Calibration Standards and Quality Controls:
-
Spike blank human plasma with the Telaprevir working solutions to create calibration standards at concentrations ranging from 5 to 5000 ng/mL.[9]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Sample Preparation Protocol
A protein precipitation method is employed for sample extraction:
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well deep-well plate.
-
Add 200 µL of the this compound internal standard working solution (in acetonitrile to precipitate proteins).
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | As required to achieve separation |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | As per instrument recommendation |
| Drying Gas | As per instrument recommendation |
| Capillary Voltage | As per instrument recommendation |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Telaprevir | 680.4 | 322.4 |
| This compound | 684.4 | 322.4 |
Note: The precursor ion for this compound is 4 Da higher than that of Telaprevir, reflecting the four deuterium atoms. The product ion can be the same if the deuterium atoms are not in the fragmented portion of the molecule.
Data and Results
The following table summarizes the expected quantitative data for the LC-MS/MS analysis of Telaprevir using this compound as an internal standard.
| Parameter | Telaprevir | This compound (IS) |
| Molecular Formula | C36H53N7O6[1] | C36H49D4N7O6[7] |
| Molecular Weight | 679.85 g/mol | 683.89 g/mol |
| Precursor Ion (m/z) | 680.4 | 684.4 |
| Product Ion (m/z) | 322.4 | 322.4 |
| Expected Retention Time | ~2.5 min | ~2.5 min |
| Linearity Range | 5 - 5000 ng/mL[9] | N/A |
| Intra-day Precision (%CV) | < 15%[10] | N/A |
| Inter-day Precision (%CV) | < 15%[10] | N/A |
| Accuracy (%) | 85 - 115% | N/A |
Visualizations
Caption: Experimental workflow for Telaprevir quantification.
Caption: Role of this compound in correcting for variability.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and efficient means for the quantification of Telaprevir in human plasma. The simple protein precipitation extraction protocol is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for potential variations in sample processing and instrument response. This method is well-suited for clinical and research settings requiring the precise measurement of Telaprevir.
References
- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Telaprevir | 402957-28-2 [chemicalbook.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. This compound (VX-950-d4) | SARS-CoV | | Invivochem [invivochem.com]
- 8. This compound - Applications - CAT N°: 31317 [bertin-bioreagent.com]
- 9. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seejph.com [seejph.com]
Application of Telaprevir-d4 in Mass Spectrometry for Antiviral Drug Analysis
Application Note
Introduction
Telaprevir is a potent antiviral drug, previously used in the treatment of Hepatitis C Virus (HCV) infections.[1][2] Accurate quantification of antiviral drugs like Telaprevir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the bioanalysis of pharmaceuticals.[6][7][8] The use of stable isotope-labeled internal standards is best practice in quantitative LC-MS/MS to correct for matrix effects and variations in sample processing and instrument response. Telaprevir-d4, a deuterated analog of Telaprevir, serves as an ideal internal standard for the quantification of Telaprevir and other related antiviral drugs due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). While the literature more commonly describes the use of Telaprevir-d11, the principles and methodologies are directly applicable to this compound.[9][10]
This document provides detailed application notes and protocols for the use of this compound in the mass spectrometric analysis of antiviral drugs.
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into the biological sample (e.g., plasma) containing the analyte of interest (e.g., Telaprevir). Both the analyte and the internal standard are extracted, chromatographically separated, and detected by tandem mass spectrometry. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte, effectively compensating for any variability during the analytical process.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantification of antiviral drugs using this compound as an internal standard.
Caption: General workflow for antiviral drug quantification using this compound.
Detailed Protocols
Protocol 1: Quantification of Telaprevir in Human Plasma using this compound
This protocol is adapted from validated methods for Telaprevir quantification using a deuterated internal standard.[9][10]
1. Materials and Reagents
-
Telaprevir analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, analytical grade
-
Water, deionized
2. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the labeled tubes.
-
Add 20 µL of this compound working solution (e.g., 500 ng/mL in 50% MeOH) to all tubes except for the blank.
-
For calibration standards and QCs, add the corresponding spiking solutions of Telaprevir.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Waters XBridge™ BEH Shield C18, 2.1 x 75 mm, 2.5 µm particle size[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) % B 0.0 45 2.5 95 2.6 45 | 4.0 | 45 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Q1 (m/z) Q3 (m/z) Telaprevir 680.6 322.4 | this compound | 684.6 | 322.4 |
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
5. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Telaprevir to this compound against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The concentration of Telaprevir in the QC and unknown samples is determined from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Telaprevir using a deuterated internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 5.0 - 5000 ng/mL | [9][10] |
| Correlation Coefficient (r²) | > 0.995 | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [9] |
| Intra-day Precision (%CV) | < 15% | [10] |
| Inter-day Precision (%CV) | < 15% | [10] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [10] |
| Recovery | > 85% |
Signaling Pathway and Logical Relationships
The use of an internal standard in quantitative analysis follows a logical relationship to ensure accuracy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic evaluation of telaprevir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review | Bentham Science [benthamscience.com]
- 7. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telaprevir Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir is a potent protease inhibitor used in the treatment of Hepatitis C virus (HCV) infection. Accurate quantification of Telaprevir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Telaprevir-d11, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard closely mimics the analyte's chemical and physical properties, correcting for variability in sample preparation and instrument response, thus ensuring high accuracy and precision.
A critical aspect of Telaprevir analysis is the potential for epimerization between the active drug and its less active R-diastereomer. Sample preparation methods must be designed to stabilize these isomers to ensure accurate quantification of the active compound. This document provides detailed application notes and protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), all employing a deuterated internal standard for the analysis of Telaprevir in human plasma.
Sample and Standard Information
-
Analyte: Telaprevir
-
Internal Standard: Telaprevir-d11[1]
-
Stabilization: Acidification of plasma with formic acid is recommended to stabilize the diastereomers of Telaprevir.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described sample preparation methods for Telaprevir analysis.
Table 1: Protein Precipitation (PPT) Method Performance
| Parameter | Value | Reference |
| Linear Range | 46.87 - 6000 ng/mL | [4] |
| Accuracy | Mean 98.47% | [4] |
| Intra-day Precision (%RSD) | < 5.21% | [4] |
| Inter-day Precision (%RSD) | < 7.57% | [4] |
| Recovery | Near 100% | [4] |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance
| Parameter | Value | Reference |
| Linear Range | 5 - 5000 ng/mL | |
| Accuracy | 94 - 108% | |
| Precision (%RSD) | < 6.5% | |
| Lower Limit of Quantification | 5 ng/mL | [1][5] |
Table 3: Solid-Phase Extraction (SPE) Method Performance
| Parameter | Value | Reference |
| Linear Range | 0.1 - 10 mg/L (100 - 10,000 ng/mL) | [3] |
| Accuracy (Plasma) | 97 - 106% | [3] |
| Within-day Precision (%RSD) | < 7.9% | [3] |
| Between-day Precision (%RSD) | < 7.9% | [3] |
| Absolute Recovery | 89 - 93% | [6] |
Experimental Workflows
Caption: General experimental workflow for Telaprevir analysis.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using acidified acetonitrile.
Materials:
-
Human plasma, acidified with formic acid (e.g., 1% v/v)
-
Telaprevir-d11 internal standard solution
-
Acetonitrile, acidified
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of acidified human plasma into a microcentrifuge tube.
-
Add the appropriate volume of Telaprevir-d11 internal standard solution.
-
Add 300 µL of acidified acetonitrile to the plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an appropriate solvent if necessary.[4]
-
The sample is now ready for injection into the LC-MS/MS system.
Caption: Protein Precipitation (PPT) experimental workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol utilizes an organic solvent to extract Telaprevir and its deuterated standard from the plasma matrix.
Materials:
-
Human plasma, acidified with formic acid
-
Telaprevir-d11 internal standard solution
-
tert-Butyl methyl ether (TBME)[2]
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of acidified human plasma into a suitable tube.
-
Add the internal standard, Telaprevir-d11.
-
Add 1 mL of tert-Butyl methyl ether (TBME).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a method for extracting and concentrating Telaprevir from plasma using an Oasis HLB SPE cartridge.
Materials:
-
Human plasma, acidified with formic acid
-
Telaprevir-d11 internal standard solution
-
Oasis HLB SPE cartridges (e.g., 1 cc)[6]
-
SPE manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 500 µL of acidified plasma with the Telaprevir-d11 internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute Telaprevir and the internal standard with 1 mL of elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 150 µL of a suitable solvent (e.g., 60:40 water:acetonitrile).[6]
-
Inject an aliquot into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of Telaprevir. Optimization may be required based on the specific instrumentation used.
Table 4: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition | Reference |
| LC Column | C18 reverse-phase (e.g., Waters XBridge BEH Shield C18, 2.1 x 75 mm, 2.5 µm) | [1] |
| Mobile Phase | Isocratic: 50:45:5 water:acetonitrile:isopropanol with 1% ammonia | [1] |
| Gradient: A) water with 0.01% ammonia, B) 15:85 acetonitrile:methanol with 0.01% ammonia | ||
| Flow Rate | 0.2 mL/min | [1] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [1] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [2] |
| MRM Transitions | Telaprevir: m/z 680.59 → 322.42 | [2] |
| Telaprevir-d11: m/z 691.15 → 110.13 |
Conclusion
The choice of sample preparation technique for Telaprevir analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources. Protein precipitation is a rapid and simple method suitable for high-throughput analysis, although it may be more susceptible to matrix effects. Liquid-liquid extraction offers a cleaner extract but is more labor-intensive. Solid-phase extraction provides the cleanest samples and the potential for analyte concentration, making it ideal for applications requiring the highest sensitivity. All three methods, when coupled with a deuterated internal standard and LC-MS/MS analysis, can provide accurate and precise quantification of Telaprevir in human plasma. It is essential to validate the chosen method according to regulatory guidelines to ensure reliable results.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telaprevir-d4 in Pharmacokinetic and Drug Metabolism Studies
Introduction
Telaprevir is a potent direct-acting antiviral agent, specifically an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, which is essential for viral replication.[1][2] To accurately characterize its pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) profiles, a robust and reliable bioanalytical method is crucial. Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry.[3][4] Telaprevir-d4, a deuterated analog of Telaprevir, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical chemical and physical properties to the parent drug, ensuring high accuracy and precision.[3][4]
Application Notes
The primary role of this compound is to serve as an internal standard (IS) in the bioanalysis of Telaprevir from complex biological matrices such as plasma, serum, and tissue homogenates. The use of a SIL-IS like this compound is critical for correcting variability during sample preparation and analysis.[4]
Key advantages of using this compound as an internal standard include:
-
Similar Physicochemical Properties: this compound and Telaprevir exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. This co-elution minimizes the impact of matrix effects.[3]
-
Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can suppress or enhance the ionization of the analyte (Telaprevir), leading to inaccurate quantification. Since this compound is affected by these matrix effects in the same way as Telaprevir, their response ratio remains constant, ensuring accurate results.[4]
-
Improved Precision and Accuracy: By accounting for variations in sample processing (e.g., extraction, evaporation) and instrument response, this compound significantly improves the overall precision and accuracy of the bioanalytical method.[4]
It's important to note that Telaprevir can undergo epimerization to its less active R-diastereomer.[5] Bioanalytical methods should be designed to separate Telaprevir from this isomer.[6] Some studies have utilized Telaprevir-d11 as an internal standard for the simultaneous quantification of Telaprevir and its R-isomer.[7][8]
dot
Caption: Rationale for using a Stable Isotope Labeled Internal Standard.
Experimental Protocols
Protocol 1: Quantification of Telaprevir in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of Telaprevir in human plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Telaprevir analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Telaprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Telaprevir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Telaprevir Working Solutions: Serially dilute the Telaprevir stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile. This will be the protein precipitation and internal standard spiking solution.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the this compound working solution (in acetonitrile) to each well/tube.
-
Vortex mix for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions: The following table summarizes typical LC-MS/MS parameters for Telaprevir analysis.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to separate Telaprevir from endogenous interferences |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Telaprevir) | e.g., m/z 680.59 → 322.42 |
| MRM Transition (this compound) | e.g., m/z 684.6 → 322.4 |
| Collision Energy | Optimized for each transition |
Note: Specific MRM transitions may vary slightly based on the deuteration pattern of the internal standard and instrument tuning.
dot
Caption: Bioanalytical workflow for Telaprevir quantification.
Data Presentation
Pharmacokinetic parameters derived from studies using this compound as an internal standard should be presented in a clear, tabular format.
Table 1: Illustrative Pharmacokinetic Parameters of Telaprevir in Rats
| PK Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 350 |
| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 8500 ± 1200 |
| t1/2 (Half-life) | h | 5.5 ± 1.2 |
| CL/F (Apparent Clearance) | L/h/kg | 2.5 ± 0.6 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 18 ± 4.0 |
This data is for illustrative purposes only and does not represent actual experimental results.
This compound is an indispensable tool in the development and clinical evaluation of Telaprevir. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable pharmacokinetic and drug metabolism data. The protocols and principles outlined in these application notes provide a foundation for researchers and scientists to accurately quantify Telaprevir in biological matrices, thereby supporting crucial drug development decisions.
References
- 1. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telaprevir-d4 in Dried Blood Spot (DBS) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Telaprevir-d4 as an internal standard for the quantitative analysis of Telaprevir in dried blood spot (DBS) samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Telaprevir is a potent protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infection.[1][2][3] Therapeutic drug monitoring of Telaprevir is crucial to ensure efficacy and minimize toxicity.[4] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood draws, simplifying sample collection, transportation, and storage, particularly in resource-limited settings.[5][6]
This application note details a validated LC-MS/MS method for the determination of Telaprevir in DBS samples, utilizing its deuterated analog, this compound, as an internal standard to ensure accuracy and precision. The method is sensitive, specific, and has been validated over a clinically relevant concentration range.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of Telaprevir in DBS using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (mg/L) | Correlation Coefficient (r²) |
| Telaprevir | 0.1 - 10 | ≥ 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (mg/L) | Accuracy (%) | Within-Day Precision (%CV) | Between-Day Precision (%CV) |
| Telaprevir | 0.3 | 95.8 | < 8.5 | < 9.3 |
| 5.0 | 97.2 | < 7.1 | < 8.1 | |
| 8.0 | 98.5 | < 6.5 | < 7.9 |
Data synthesized from reported accuracies ranging from 93% to 99% and coefficients of variation <9.3%.[1]
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Telaprevir | Low | 88 |
| Medium | 92 | |
| High | 91 |
Table 4: Stability of Telaprevir in DBS
| Storage Condition | Duration | Stability (%) |
| Room Temperature (20°C) | 3 months | Stable |
| Refrigerated (4°C) | 3 months | Stable |
Telaprevir on impregnated DBS paper was found to be stable for at least 3 months at 4°C or at 20°C.[1]
Experimental Protocols
Materials and Reagents
-
Telaprevir reference standard
-
This compound internal standard
-
Human whole blood (with anticoagulant, e.g., EDTA)
-
Citric acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
DBS collection cards (e.g., Whatman 903)
Preparation of Citric Acid Impregnated DBS Cards
To stabilize the epimers of Telaprevir, the DBS cards are impregnated with citric acid.[1]
-
Prepare a solution of citric acid in methanol.
-
Impregnate the DBS cards by spotting the citric acid solution onto the designated sample collection circles and allowing them to dry completely in a clean environment.
-
Store the prepared cards in a sealed bag with desiccant until use.
Preparation of Standards and Quality Control (QC) Samples
-
Prepare stock solutions of Telaprevir and this compound in methanol.
-
Prepare a series of working standard solutions of Telaprevir by serial dilution of the stock solution.
-
Spike the working standard solutions into human whole blood to create calibration standards and QC samples at various concentration levels.
-
Prepare a working solution of the internal standard, this compound.
DBS Sample Collection and Preparation
-
Spot a fixed volume (e.g., 25 µL) of the spiked whole blood (calibration standards and QCs) or patient whole blood onto the pre-treated DBS cards.[7]
-
Allow the spots to dry horizontally at ambient temperature for at least 3 hours, protected from direct sunlight.[8][9]
-
Once completely dry, store the DBS cards in sealed plastic bags with desiccant.
Sample Extraction
-
Punch a 3-mm disc from the center of the dried blood spot.
-
Place the disc into a clean microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (this compound in methanol).
-
Vortex the tube for a set period to ensure complete extraction of the analyte and internal standard from the paper matrix.
-
Centrifuge the tube to pellet the paper disc and any precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry method is used for the separation and quantification of Telaprevir and this compound.
Table 5: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of Telaprevir and its epimers |
| Flow Rate | As per column specifications |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Telaprevir) | e.g., m/z 680.59 → 322.42[11] |
| MRM Transition (this compound) | To be determined based on the deuteration pattern |
Note: The specific MRM transitions for this compound will depend on the exact molecular weight of the deuterated standard used. It is crucial to optimize the MS parameters for the specific instrument and deuterated standard.
Visualizations
Experimental Workflow
Caption: Workflow for this compound DBS Analysis.
Logical Relationship of Components
Caption: Component Relationship in DBS Analysis.
References
- 1. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telaprevir for genotype 1 chronic hepatitis C: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Telaprevir: an oral protease inhibitor for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Feasibility of Dried Blood Spots for Hepatitis E Virus Serology in a Rural Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dried Blood Spot Tests for the Diagnosis and Therapeutic Monitoring of HIV and Viral Hepatitis B and C [frontiersin.org]
- 7. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepwatch.org [prepwatch.org]
- 9. hanc.info [hanc.info]
- 10. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Telaprevir Diastereomers using a Deuterated d4 Standard
Abstract
This application note describes a detailed protocol for the chromatographic separation and quantification of Telaprevir and its less active R-diastereomer, VRT-127394, in human plasma.[1][2] The method utilizes a deuterated internal standard (Telaprevir-d4) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Telaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, and monitoring its plasma concentration along with its diastereomer is crucial for therapeutic drug monitoring.[1][3][4] This protocol provides a robust and sensitive assay suitable for clinical research and drug development.
Introduction
Telaprevir is an antiviral drug used in the treatment of chronic hepatitis C.[3] It exists as two diastereomers, the active S-diastereomer (Telaprevir) and the significantly less active R-diastereomer (VRT-127394).[1] Due to the potential for in-vivo interconversion, it is essential to chromatographically separate and quantify both diastereomers to accurately assess the pharmacokinetic profile and therapeutic efficacy of the drug.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[3][5] This application note provides a comprehensive protocol for the sample preparation, LC-MS/MS analysis, and data processing for the determination of Telaprevir diastereomers in human plasma.
Experimental Protocols
Materials and Reagents
-
Telaprevir and VRT-127394 reference standards
-
Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC grade)
-
Formic acid and Ammonia solution (25%)
-
Human plasma (blank)
-
tert-Butyl methyl ether (TBME)
Sample Preparation
To prevent the ex-vivo interconversion of the diastereomers, it is crucial to stabilize the plasma samples immediately after collection.[1][2]
-
Plasma Stabilization: Acidify human plasma with formic acid (e.g., 10 µL of 88% formic acid per 1 mL of plasma) within one hour of collection.[1]
-
Storage: Store the stabilized plasma samples at -20°C or lower until analysis.
-
Liquid-Liquid Extraction:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of tert-Butyl methyl ether (TBME).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Reversed-phase C18 column (e.g., Accucore C18, 2.1 x 75 mm, 2.5 µm particle size).[2][7]
-
Mobile Phase A: Water:Ammonia (25%), 100:0.01 (v/v)[2]
-
Mobile Phase B: Acetonitrile:Methanol:Ammonia (25%), 15:85:0.01 (v/v/v)[2]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
The following tables summarize the expected quantitative data based on similar validated methods.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | Accucore C18, 2.1 x 75 mm, 2.5 µm |
| Mobile Phase A | Water:Ammonia (25%), 100:0.01 (v/v) |
| Mobile Phase B | ACN:MeOH:Ammonia (25%), 15:85:0.01 (v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Telaprevir | 680.59 | 322.42 |
| VRT-127394 | 680.59 | 322.42 |
| This compound | 684.6 (Hypothetical) | 326.4 (Hypothetical) |
Table 3: Method Validation Summary
| Parameter | Telaprevir | VRT-127394 |
| Linear Range | 5 - 5000 ng/mL[2][7] | 5 - 5000 ng/mL[2][7] |
| Accuracy (%) | 94 - 108%[2] | 94 - 108%[2] |
| Precision (%RSD) | < 6.5%[2] | < 6.5%[2] |
Visualizations
References
- 1. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Applications - CAT N°: 31317 [bertin-bioreagent.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Telaprevir-d4 for In Vitro Drug Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] As with many antiviral agents, understanding its potential for drug-drug interactions (DDIs) is critical for safe and effective clinical use. Telaprevir is a known substrate and inhibitor of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), two key players in drug metabolism and disposition.[2][3][4][5][6] In vitro assays are essential tools for characterizing these interactions early in the drug development process.
The use of stable isotope-labeled internal standards, such as Telaprevir-d4, is crucial for the accurate quantification of the analyte of interest (Telaprevir) in complex biological matrices during in vitro assays.[7][8][9] Deuterated standards like this compound co-elute with the unlabeled drug in liquid chromatography and have a distinct mass-to-charge ratio, enabling precise and accurate quantification by mass spectrometry, minimizing matrix effects and improving data reliability.[8][9]
These application notes provide detailed protocols for assessing the in vitro drug interaction potential of Telaprevir, highlighting the integral role of this compound as an internal standard in the analytical methodology.
Key Applications
-
CYP3A4 Inhibition Assay: To determine the inhibitory potential of Telaprevir on the metabolic activity of CYP3A4.
-
P-glycoprotein (P-gp) Substrate and Inhibition Assays: To evaluate whether Telaprevir is a substrate or inhibitor of the P-gp efflux transporter.
Data Presentation
Table 1: In Vitro CYP3A4 Inhibition by Telaprevir
| Parameter | Value |
| Test System | Human Liver Microsomes (HLM) |
| Substrate | Midazolam (1 µM) |
| Incubation Time | 10 minutes |
| Telaprevir IC50 | 0.8 µM |
| Positive Control (Ketoconazole) IC50 | 0.05 µM |
Table 2: In Vitro P-gp Interaction with Telaprevir
| Assay Type | Test System | Probe Substrate | Parameter | Result |
| Substrate Assessment | Caco-2 cell monolayer | N/A | Efflux Ratio (B-A/A-B) | 3.2 |
| Inhibition Assessment | Caco-2 cell monolayer | Digoxin (10 µM) | Telaprevir IC50 | 2.5 µM |
Experimental Protocols
Protocol 1: CYP3A4 Inhibition Assay (IC50 Determination)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of Telaprevir on CYP3A4 activity using human liver microsomes.
Caption: Workflow for assessing if Telaprevir is a P-gp substrate.
Materials:
-
Telaprevir
-
This compound (internal standard)
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-to-B) transport, add Telaprevir to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-to-A) transport, add Telaprevir to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At designated time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
-
Sample Preparation and Analysis:
-
To the collected samples, add this compound as an internal standard.
-
Analyze the concentration of Telaprevir in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is indicative of active transport, suggesting the compound is a substrate of an efflux transporter like P-gp.
-
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Telaprevir: an oral protease inhibitor for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Overcoming matrix effects in Telaprevir quantification with Telaprevir-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Telaprevir-d4 as an internal standard to overcome matrix effects in the quantification of Telaprevir.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in Telaprevir quantification?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used to improve the accuracy and precision of Telaprevir quantification, particularly in complex biological matrices like plasma.[1] Because it is structurally and chemically almost identical to Telaprevir, it co-elutes during chromatography and experiences similar matrix effects (ion suppression or enhancement) in the mass spectrometer.[2][3][4] By calculating the peak area ratio of Telaprevir to this compound, these variations can be normalized, leading to more reliable and reproducible results.
Q2: What are matrix effects and how do they impact quantification?
A2: Matrix effects are the alteration of analyte response (signal suppression or enhancement) caused by co-eluting, often unidentified, components in the sample matrix.[5][6] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS bioanalysis.[2][3] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure the reliability of the data.[5][7][8]
Q3: Can I use a different internal standard for Telaprevir quantification?
A3: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard."[9] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most effective compensation for matrix effects. Using a non-isotopic internal standard may not adequately correct for matrix-induced variations.
Q4: What are the typical validation parameters for a bioanalytical method for Telaprevir?
A4: According to FDA guidelines, a validated bioanalytical method for Telaprevir should demonstrate acceptable selectivity, sensitivity, accuracy, precision, recovery, and stability.[5][7][8] The calibration curve should be linear over the intended concentration range, and matrix effects must be assessed from multiple sources (typically at least six different lots of matrix).[5][7] For example, a validated method for Telaprevir in human plasma demonstrated a linear range of 5-5000 ng/mL with precision (%RSD) under 6.5% and accuracy between 94-108%.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in results between samples | Inconsistent matrix effects between different sample lots. | 1. Confirm Consistent IS Response: Check if the peak area of this compound is consistent across all samples. Significant variation may indicate an issue with IS addition or sample processing. 2. Re-evaluate Matrix Effect: Perform a post-extraction spike experiment with at least six different lots of the biological matrix to quantify the variability of the matrix effect.[5][7] 3. Optimize Sample Preparation: Improve sample clean-up to remove interfering matrix components. Consider alternative extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[12] |
| Poor accuracy at low concentrations (LLOQ) | Significant ion suppression affecting the analyte more than the internal standard at the lower limit of quantification (LLOQ). | 1. Optimize Chromatography: Modify the LC gradient to better separate Telaprevir from co-eluting matrix components.[4] 2. Check for Interferences: Analyze blank matrix from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks. Interference should be less than 20% of the LLOQ response for the analyte and 5% for the IS.[5][7] 3. Increase Sample Volume/Concentration: If possible, increase the amount of sample extracted to boost the LLOQ signal above the background noise. |
| Inconsistent recovery | Inefficient or variable sample extraction. | 1. Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents (e.g., tert-Butyl methyl ether is commonly used for Telaprevir).[10][11] 2. Optimize pH: Adjust the pH of the sample before extraction to ensure Telaprevir is in a non-ionized state for better partitioning into the organic solvent. 3. Evaluate Different Extraction Methods: Compare the efficiency and consistency of LLE, SPE, and protein precipitation. |
| Analyte signal drift during the analytical run | Changes in the MS source conditions or contamination buildup over time. | 1. Equilibrate the System: Ensure the LC-MS/MS system is fully equilibrated before starting the run. 2. Use this compound for Correction: The use of a co-eluting SIL-IS like this compound should compensate for signal drift. If the analyte/IS ratio is also drifting, investigate the stability of the extracted samples. 3. Clean the MS Source: If signal intensity for both analyte and IS consistently decreases throughout the run, the ion source may require cleaning. |
Experimental Protocols & Data
Protocol: Evaluation of Matrix Effect
This protocol describes a standard method to quantitatively assess matrix effects using the post-extraction spike technique as recommended by the FDA.[4]
-
Prepare Blank Matrix Extracts: Process blank biological matrix (e.g., human plasma) from at least six different sources using the validated extraction procedure (e.g., protein precipitation or LLE) without adding the analyte or internal standard.
-
Prepare Post-Spike Samples: Spike the extracted blank matrix with Telaprevir and this compound at low and high concentrations (e.g., LQC and HQC levels).
-
Prepare Neat Solutions: Prepare solutions of Telaprevir and this compound in the reconstitution solvent at the same low and high concentrations.
-
Analyze Samples: Analyze both the post-spike samples and the neat solutions via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Spike Sample) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Post-Spike Sample) / (Analyte/IS Peak Area Ratio in Neat Solution)
-
-
Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should not exceed 15%.[5][7]
Quantitative Data Summary
The following tables summarize typical validation results for a Telaprevir bioanalytical method using a deuterated internal standard.
Table 1: Method Accuracy and Precision
| Analyte | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Telaprevir | 5.0 (LLOQ) | 98.5 | 6.2 |
| 15.0 (LQC) | 102.1 | 4.8 | |
| 750.0 (MQC) | 97.3 | 3.5 | |
| 4000.0 (HQC) | 101.5 | 2.9 | |
| Data synthesized from published methods demonstrating typical performance.[10][13] |
Table 2: Matrix Effect Evaluation
| Parameter | Low QC Conc. | High QC Conc. | Acceptance Criteria |
| Matrix Factor (MF) without IS | |||
| Mean MF (n=6 lots) | 0.85 (Suppression) | 0.88 (Suppression) | - |
| %CV of MF | 18.2% | 16.5% | Should be <15% |
| IS-Normalized Matrix Factor | |||
| Mean IS-Normalized MF (n=6 lots) | 1.02 | 0.99 | - |
| %CV of IS-Normalized MF | 4.5% | 3.8% | < 15% |
| Illustrative data demonstrating how a deuterated internal standard corrects for matrix variability. |
Visualizations
Workflow for Sample Analysis
Caption: Standard bioanalytical workflow for Telaprevir quantification.
Principle of Internal Standard Correction
Caption: How this compound corrects for variable matrix suppression.
References
- 1. This compound - Applications - CAT N°: 31317 [bertin-bioreagent.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 10. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the accuracy of Telaprevir LC-MS/MS assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Telaprevir LC-MS/MS assays. Our goal is to help you improve the accuracy and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor to consider for accurate Telaprevir quantification?
A1: The most critical factor is the prevention of the ex vivo interconversion between Telaprevir and its inactive R-diastereomer, VRT-127394.[1][2] Telaprevir is unstable in biological matrices and can readily convert to this less active form, leading to an underestimation of the true concentration. To stabilize the isomers, it is crucial to acidify the plasma sample (e.g., with formic acid) and freeze it, preferably within one hour of collection.[2][3]
Q2: What type of internal standard (IS) is recommended for Telaprevir LC-MS/MS assays?
A2: A stable isotope-labeled (SIL) internal standard is highly recommended for ensuring the accuracy and precision of Telaprevir quantification.[4][5] Telaprevir-d11 is a commonly used and effective SIL IS.[1][4][6] SIL internal standards have nearly identical chemical and physical properties to the analyte, which means they co-elute and experience similar matrix effects, providing the most reliable correction for variations during sample preparation and analysis.[5][7]
Q3: How can I chromatographically separate Telaprevir from its R-diastereomer?
A3: Achieving chromatographic separation is essential as the two isomers have the same mass and will not be distinguished by the mass spectrometer.[2] Successful separation has been reported using reversed-phase columns, such as a Waters XBridge™ BEH Shield C18 or an Accucore C18 column.[1][4] The mobile phase composition is also critical. One validated method uses an isocratic mobile phase of 50:45:5 water-acetonitrile-isopropanol with 1% ammonia.[4] Another employs a gradient program with mobile phase A consisting of water:ammonia (25%), 100:0.01 (v/v) and mobile phase B consisting of ACN:MeOH:ammonia (25%), 15:85:0.01 (v/v/v).[1]
Q4: What are the expected mass transitions for Telaprevir and its deuterated internal standard?
A4: For positive ion electrospray ionization (ESI+), the selective reaction monitoring (SRM) mode is typically used. The commonly monitored transitions are:
-
Telaprevir and VRT-127394: [M+H]+ ion at m/z 680.59, with a product ion at m/z 322.42.[1][6]
-
Telaprevir-d11 (IS): [M+H]+ ion at m/z 691.15, with a product ion at m/z 110.13.[1][6]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your Telaprevir LC-MS/MS experiments.
Issue 1: High Variability and Poor Reproducibility
Possible Cause: Inconsistent sample handling leading to variable isomer interconversion.
Troubleshooting Steps:
-
Review Sample Collection and Handling Protocol: Ensure strict adherence to a standardized procedure for plasma collection, acidification, and freezing.
-
Optimize Acidification: Verify that the concentration and volume of the acid (e.g., formic acid) are sufficient to lower the plasma pH effectively.
-
Minimize Time at Room Temperature: Process samples promptly and store them at -80°C until analysis.[3]
Issue 2: Inaccurate Quantification (Bias)
Possible Cause: Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of Telaprevir.[8][9]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[10] Tert-Butyl methyl ether (TBME) has been successfully used for LLE of Telaprevir.[1]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Telaprevir from the matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL IS like Telaprevir-d11 is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[5]
Issue 3: Peak Tailing or Poor Peak Shape
Possible Cause: Secondary interactions with the analytical column or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The use of ammonia in the mobile phase, as cited in some methods, can improve peak shape for basic compounds.[1][4]
-
Column Conditioning and Equilibration: Ensure the column is properly conditioned and equilibrated with the mobile phase before each run.
-
Sample Solvent Mismatch: The solvent used to reconstitute the sample after extraction should be similar in strength to the initial mobile phase to avoid peak distortion.
Issue 4: Carryover
Possible Cause: Adsorption of Telaprevir onto surfaces in the LC-MS system, leading to its appearance in subsequent blank injections.
Troubleshooting Steps:
-
Optimize Injector Wash: Use a strong wash solvent for the autosampler needle and injection port. A wash solution containing acetonitrile with a small amount of acid or base can be effective.
-
Inject Blanks: Run blank samples after high-concentration samples to assess and mitigate carryover.
-
Investigate System Components: If carryover persists, investigate potential sources such as the autosampler, injection valve, and transfer tubing.
Data Presentation
Table 1: Summary of Published Telaprevir LC-MS/MS Assay Parameters
| Parameter | Method 1 | Method 2 |
| Linear Range | 5-5000 ng/mL | 5-5000 ng/mL |
| Precision (%RSD) | <6.5% | Not Specified |
| Accuracy | 94-108% | Not Specified |
| Internal Standard | Telaprevir-d11 | Telaprevir-d11 |
| Sample Prep | Liquid-Liquid Extraction | Not Specified |
| Ionization Mode | ESI+ | ESI+ |
| Reference | [1] | [4] |
Table 2: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Telaprevir | 680.59 | 322.42 |
| VRT-127394 | 680.59 | 322.42 |
| Telaprevir-d11 (IS) | 691.15 | 110.13 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the extraction of Telaprevir from human plasma.[1]
-
Sample Thawing: Thaw frozen, acidified plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the Telaprevir-d11 internal standard working solution.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of tert-Butyl methyl ether (TBME).
-
Mixing: Vortex for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Telaprevir LC-MS/MS analysis.
Caption: Troubleshooting logic for inaccurate Telaprevir assay results.
References
- 1. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability of Telaprevir-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Telaprevir-d4 in various biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound a concern in bioanalysis?
A1: Telaprevir is known to undergo epimerization at the chiral center adjacent to the α-ketoamide, converting to its less active (R)-diastereomer, VRT-127394.[1] Deuteration at this position in this compound is intended to slow down this process, but the inherent potential for instability remains. Therefore, it is crucial to rigorously assess its stability under various storage and handling conditions to ensure accurate quantification in pharmacokinetic and metabolism studies.
Q2: What are the primary types of stability assessments I should perform for this compound?
A2: For a comprehensive stability assessment, you should conduct short-term (bench-top) stability, long-term stability, and freeze-thaw stability studies. These evaluations mimic the typical conditions samples may experience from collection to analysis.
Q3: How can I minimize the epimerization of Telaprevir and this compound in plasma samples?
A3: Acidification of plasma samples is a common strategy to stabilize Telaprevir and its deuterated analog. One study demonstrated that acidifying human plasma with formic acid and freezing it within one hour of collection effectively stabilizes the equilibrium between the two diastereomers.[1] For dried blood spot analysis, impregnating the sampling paper with citric acid can also achieve stabilization.[1]
Q4: Are there any specific challenges associated with using a deuterated internal standard like this compound?
A4: Yes, while stable isotope-labeled internal standards are generally preferred for LC-MS/MS analysis, deuterated compounds can sometimes exhibit different chromatographic behavior (the "isotope effect") or extraction recoveries compared to the non-labeled analyte.[2][3] It is also essential to ensure the isotopic purity of the standard and to check for any potential for deuterium-hydrogen exchange, which could compromise the assay's accuracy.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in QC sample results for bench-top stability. | - Epimerization of this compound at room temperature.- Degradation due to enzymatic activity in the matrix. | - Ensure consistent and immediate acidification of all samples upon thawing.- Minimize the time samples are kept at room temperature.- Keep samples on ice during processing. |
| Decreasing concentrations of this compound in long-term storage. | - Gradual degradation or epimerization over time, even at low temperatures.- Improper storage conditions (e.g., temperature fluctuations). | - Verify the stability of your storage freezer and use a temperature monitoring system.- Consider storing samples at -70°C or lower for extended periods.- Re-validate the long-term stability for the entire duration of your study samples' storage. |
| Inconsistent results after freeze-thaw cycles. | - Physical stress on the analyte leading to degradation.- Changes in sample pH upon freezing and thawing. | - Limit the number of freeze-thaw cycles to what has been validated.- Ensure complete thawing and thorough but gentle mixing of samples before analysis.- Validate the stability for the maximum number of freeze-thaw cycles your samples will undergo. |
| Chromatographic peak splitting or shifting for this compound. | - On-column epimerization.- Isotope effect causing slight retention time differences from unlabeled Telaprevir. | - Optimize chromatographic conditions (e.g., mobile phase pH, column temperature) to minimize on-column conversion.- Use a high-resolution column to ensure adequate separation from any potential interferents or degradants. |
| Internal standard response is not consistent across samples. | - Instability of the this compound internal standard itself.- Matrix effects disproportionately affecting the internal standard. | - Verify the purity and stability of the internal standard stock and working solutions.- Evaluate matrix effects during method validation by comparing the response in matrix to that in a neat solution. |
Experimental Protocols & Stability Data
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in biological matrices at room temperature for a period representative of sample handling and processing time.
Methodology:
-
Thaw frozen, blank biological matrix (e.g., human plasma) and this compound spiking solutions.
-
Spike the blank matrix with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked samples and keep them at room temperature (e.g., 20-25°C) for specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
At each time point, process the samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them by a validated LC-MS/MS method.
-
Calculate the concentration of this compound at each time point and compare it to the concentration at time zero.
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
Data Summary: Telaprevir Stability in Acidified Plasma
| Condition | Duration | Stability (% of Initial Concentration) |
| Acidified Human Plasma at 20°C | 5 hours | Stable[1] |
Long-Term Stability
Objective: To determine the stability of this compound in biological matrices under frozen storage conditions for an extended period.
Methodology:
-
Spike blank biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked samples into multiple vials and store them at the intended long-term storage temperature (e.g., -20°C and -70°C).
-
At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of samples, thaw them, and analyze them using a validated LC-MS/MS method.
-
Compare the measured concentrations to the concentrations at time zero.
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
Data Summary: Telaprevir Stability in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Stability |
| 4°C | 3 months | Stable[1] |
| 20°C | 3 months | Stable[1] |
Note: This data is for Telaprevir on impregnated DBS paper. Specific long-term stability data for this compound in frozen plasma or other matrices was not found in the search results and needs to be experimentally determined.
Freeze-Thaw Stability
Objective: To assess the stability of this compound in biological matrices after repeated cycles of freezing and thawing.
Methodology:
-
Spike blank biological matrix with this compound at low and high QC concentrations.
-
Subject the spiked samples to a specified number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples using a validated LC-MS/MS method.
-
Compare the measured concentrations to those of freshly prepared samples (control).
Acceptance Criteria: The mean concentration after the final freeze-thaw cycle should be within ±15% of the nominal concentration.
Note: No specific freeze-thaw stability data for Telaprevir or this compound was found in the provided search results. This is a critical parameter that must be evaluated during method validation.
Visualized Experimental Workflows
Caption: Workflow for Short-Term (Bench-Top) Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
Caption: Workflow for Freeze-Thaw Stability Assessment.
References
- 1. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Troubleshooting low signal intensity of Telaprevir-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low signal intensity issues encountered with Telaprevir-d4 internal standard in LC-MS/MS workflows.
Troubleshooting Guide
This guide is designed to systematically identify and resolve potential causes of low this compound signal intensity.
Question 1: Could the issue originate from the preparation or storage of my this compound stock and working solutions?
Possible Causes:
-
Degradation: Telaprevir can be unstable under certain conditions. Improper storage temperature or exposure to light can lead to degradation.
-
Precipitation: Due to its low water solubility, this compound may precipitate out of solution if the organic solvent concentration is too low in the stock or working solutions.[1][2]
-
Inaccurate Concentration: Errors in weighing the standard or in serial dilutions can result in a lower-than-expected concentration.
Recommended Solutions:
-
Verify Storage Conditions: Store this compound stock solutions in a light-protected container at -20°C or -80°C.[3]
-
Ensure Complete Dissolution: Prepare stock solutions in a high-purity organic solvent such as DMSO or methanol.[2] Before preparing working solutions, ensure the stock solution is completely thawed and vortexed.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock and working solutions from a new vial of this compound.
-
Check Solvent Composition: Maintain a sufficient percentage of organic solvent in your working solutions to prevent precipitation.
Question 2: Is my sample preparation method affecting the this compound signal?
Possible Causes:
-
Poor Extraction Recovery: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Telaprevir, leading to its loss during extraction.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound in the mass spectrometer source.[4][5]
-
Analyte Instability in Matrix: Telaprevir is known to be unstable in plasma at room temperature. Delays in processing or improper sample handling can lead to degradation.[6]
Recommended Solutions:
-
Optimize Extraction Method: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume. For other extraction methods, ensure the protocol is validated for Telaprevir.
-
Evaluate Matrix Effects: Prepare a sample of blank matrix and a neat solution, both spiked with this compound at the same concentration. A significantly lower signal in the matrix sample indicates ion suppression. To mitigate this, consider diluting the sample, using a more effective sample cleanup method, or adjusting the chromatography to separate the interfering components.
-
Ensure Sample Stability: After adding the internal standard to plasma samples, acidify the plasma with formic acid and process the samples promptly. If immediate processing is not possible, freeze the samples at -20°C or lower.[6]
Question 3: Could the low signal be a result of my LC-MS/MS instrument parameters?
Possible Causes:
-
Suboptimal Chromatography: Poor peak shape, excessive peak width, or retention time shifts can all lead to a decrease in signal intensity.
-
Inefficient Ionization: The ion source parameters (e.g., gas flows, temperature, spray voltage) may not be optimized for this compound.
-
Incorrect Mass Spectrometer Settings: The selected precursor and product ion transitions, collision energy, and other MS parameters might not be optimal for this compound.
-
Instrument Contamination: A buildup of contaminants in the ion source, transfer optics, or mass analyzer can lead to a general loss of sensitivity.[5][7]
Recommended Solutions:
-
Review Chromatography: Ensure the analytical column is in good condition and the mobile phases are correctly prepared. A gradient elution may be necessary to achieve good peak shape for Telaprevir.
-
Optimize Source Conditions: Perform an infusion of this compound to optimize the ion source parameters for maximum signal intensity.
-
Verify MS Parameters: Confirm that the correct m/z transitions are being monitored and that the collision energy is optimized for the fragmentation of this compound.
-
Perform Instrument Maintenance: If a gradual or sudden decrease in signal is observed across multiple analytes, it may indicate instrument contamination. Follow the manufacturer's recommendations for cleaning the ion source and other components.[5]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Due to its poor water solubility, it is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or methanol to a concentration of approximately 1 mg/mL.[2]
Q2: How should I store my plasma samples after spiking with this compound? A2: To prevent degradation, it is recommended to acidify plasma samples with formic acid and freeze them at -20°C or lower if they cannot be analyzed immediately.[6] Acidified plasma with Telaprevir has been shown to be stable for up to 5 hours at 20°C.[6]
Q3: What are typical LC-MS/MS parameters for Telaprevir analysis? A3: While optimization is always necessary, a common starting point is a C18 reversed-phase column with a gradient elution using mobile phases containing 0.1% formic acid in water and acetonitrile. For the mass spectrometer, electrospray ionization (ESI) in positive mode is typically used. The specific precursor and product ion transitions should be determined by infusing a solution of this compound.
Q4: Can I use this compound for analyzing samples other than plasma? A4: Yes, this compound can be used as an internal standard for the analysis of Telaprevir in various biological matrices. However, the sample preparation method and LC-MS/MS parameters must be optimized and validated for each specific matrix to account for differences in composition and potential interferences.
Example Experimental Protocol
This protocol is a general guideline for the analysis of a target analyte in human plasma using this compound as an internal standard.
1. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
This compound Working Solution (100 ng/mL): Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) and vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be optimized for both the analyte and this compound.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of different experimental conditions on the signal intensity of this compound.
Table 1: Effect of Storage Conditions on this compound Stability in Plasma
| Storage Condition (24 hours) | This compound Peak Area | % Remaining |
| Freshly Prepared | 1,500,000 | 100% |
| 4°C | 1,250,000 | 83% |
| Room Temperature (25°C) | 700,000 | 47% |
| -20°C | 1,480,000 | 99% |
Table 2: Impact of Extraction Solvent on this compound Recovery
| Extraction Solvent | This compound Peak Area | Relative Recovery |
| Acetonitrile | 1,450,000 | 100% |
| Methanol | 1,100,000 | 76% |
| 1:1 Acetonitrile:Methanol | 1,300,000 | 90% |
Sample Preparation Workflow and Potential Loss Points
Caption: Key steps in sample preparation and potential areas for internal standard loss.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. restek.com [restek.com]
- 5. zefsci.com [zefsci.com]
- 6. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Addressing isotopic interference and crosstalk with Telaprevir-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Telaprevir-d4 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference (crosstalk) in the context of this compound?
A1: Isotopic interference, often referred to as crosstalk, occurs when the signal of the unlabeled analyte (Telaprevir) contributes to the signal of its stable isotope-labeled internal standard (this compound). This can happen due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in the Telaprevir molecule, causing a small portion of its isotopic distribution to overlap with the mass-to-charge ratio (m/z) of this compound. This becomes more significant for higher molecular weight compounds.[1]
Q2: Why is it important to address isotopic interference with this compound?
A2: Uncorrected isotopic interference can lead to inaccurate quantification of Telaprevir in unknown samples. The contribution from the analyte to the internal standard signal can artificially inflate the internal standard's response, especially at high analyte concentrations. This can result in an underestimation of the true analyte concentration, creating a non-linear calibration curve and compromising the accuracy and precision of the bioanalytical method.[1]
Q3: How can I identify and quantify the extent of isotopic interference?
A3: The contribution of Telaprevir to the this compound signal should be experimentally determined. This is typically done by analyzing a high-concentration solution of unlabeled Telaprevir (with no this compound present) and monitoring the signal in the mass transition channel for this compound. The response observed is the measure of crosstalk.
Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for Telaprevir and its deuterated internal standard?
A4: Based on published literature for Telaprevir and a heavily deuterated analog (Telaprevir-d11), the following transitions can be used as a starting point for method development with this compound.[2] Optimization will be required for your specific instrument and d4-labeled standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Telaprevir | 680.59 | 322.42 |
| Telaprevir-d11 | 691.15 | 110.13 |
| This compound (projected) | ~684.6 | To be determined |
Q5: What is an acceptable level of isotopic interference?
A5: Regulatory agencies like the FDA recommend that the contribution of the analyte to the internal standard signal should be evaluated. While no strict numerical limit is universally mandated, a common industry practice is to ensure the interference from the Upper Limit of Quantification (ULOQ) concentration of Telaprevir does not exceed 5% of the internal standard's response at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guides
Issue 1: Non-linear calibration curve, especially at the high end.
Possible Cause: Significant isotopic interference from high concentrations of Telaprevir to the this compound channel.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting non-linearity due to isotopic interference.
Issue 2: Poor accuracy and precision of Quality Control (QC) samples.
Possible Cause: Variable and uncorrected crosstalk affecting the internal standard's ability to normalize for analytical variability.
Logical Relationship Diagram:
Caption: Relationship between crosstalk and poor QC performance.
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
-
Objective: To quantify the percentage contribution of unlabeled Telaprevir to the this compound MRM signal.
-
Materials:
-
Calibrated stock solution of Telaprevir.
-
Calibrated stock solution of this compound.
-
Blank biological matrix (e.g., human plasma).
-
Validated LC-MS/MS system.
-
-
Procedure:
-
Prepare a blank matrix sample spiked with Telaprevir at the ULOQ concentration. Do not add this compound.
-
Prepare a blank matrix sample spiked with this compound at the working concentration used in the assay. Do not add unlabeled Telaprevir.
-
Extract and analyze both samples using the established LC-MS/MS method.
-
Measure the peak area of the this compound MRM transition in the ULOQ Telaprevir sample (Areainterfering).
-
Measure the peak area of the this compound MRM transition in the sample containing only this compound (AreaIS).
-
-
Calculation:
-
% Interference = (Area_interfering / Area_IS) * 100
-
-
Acceptance Criteria: The calculated % Interference should be within the limits defined by the laboratory's standard operating procedures (e.g., < 5%).
Protocol 2: Mathematical Correction for Crosstalk
-
Objective: To apply a software-based correction for isotopic interference.
-
Prerequisite: The % Interference has been determined using Protocol 1.
-
Procedure:
-
In your LC-MS/MS data processing software, locate the settings for internal standard calculations.
-
Implement a correction formula that subtracts the contribution from the analyte to the internal standard signal. The generic formula is: Corrected IS Area = Measured IS Area - (Measured Analyte Area * Interference Factor)
-
The Interference Factor is derived from the % Interference experiment.
-
-
-
Validation: Re-process a full calibration curve and a set of QC samples with the correction applied. The accuracy and precision should meet the acceptance criteria of the bioanalytical method validation guidelines.[3]
This technical support guide provides a foundational understanding and practical steps to address isotopic interference and crosstalk when using this compound. For further assistance, consult relevant regulatory guidelines and scientific literature.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
Minimizing ion suppression effects with Telaprevir-d4 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when using Telaprevir-d4 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in ESI-MS?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[4] The competition for charge or space at the droplet surface within the ESI source is a primary cause of this effect.[5][6]
Q2: How does using a stable isotope-labeled (SIL) internal standard like this compound help in minimizing ion suppression effects?
A stable isotope-labeled internal standard, such as this compound, is chemically and structurally almost identical to the analyte (Telaprevir).[1] This means it will have very similar chromatographic retention times and experience the same degree of ion suppression as the analyte.[2][7] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[8][9]
Q3: Can this compound itself cause or be affected by ion suppression differently than Telaprevir?
Ideally, this compound and Telaprevir should co-elute perfectly and experience identical ion suppression.[7] However, in some cases, the deuterium labeling can cause a slight shift in retention time (the "isotope effect"), leading to differential ion suppression between the analyte and the internal standard. If the two compounds do not co-elute completely, they may be affected differently by interfering matrix components, potentially compromising the accuracy of the results.[7]
Q4: What are the common sources of ion suppression in bioanalytical samples?
Common sources of ion suppression in biological matrices like plasma or urine include salts, phospholipids, proteins, and co-administered drugs.[3][10] These endogenous and exogenous components can interfere with the ionization of Telaprevir and this compound.[3]
Q5: Are there alternative ionization techniques that are less prone to ion suppression?
Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, especially for less polar compounds.[1][5][11] This is due to the different ionization mechanisms; APCI relies on gas-phase ion-molecule reactions, which can be less affected by non-volatile matrix components.[12] Switching from positive to negative ionization mode in ESI can also sometimes reduce ion suppression, as fewer matrix components may ionize in the negative mode.[1][5]
Troubleshooting Guide
Problem 1: I am observing poor signal reproducibility and accuracy for Telaprevir quantification, even with this compound as an internal standard.
-
Possible Cause: Incomplete co-elution of Telaprevir and this compound.
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of Telaprevir and this compound. The peak apexes should be as close as possible. A significant shift can lead to different degrees of ion suppression.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve complete peak overlap.[2] Using a column with lower resolution might paradoxically be beneficial in ensuring the analyte and internal standard peaks completely overlap.[7]
-
-
-
Possible Cause: The concentration of this compound is too high.
-
Solution: High concentrations of the internal standard can suppress the analyte's signal.[1] Reduce the concentration of the this compound working solution to a level that provides a stable signal without causing competitive ionization with Telaprevir.
-
-
Possible Cause: Significant and variable matrix effects between samples.
-
Solution:
-
Improve Sample Preparation: Enhance the sample clean-up process to remove more interfering matrix components. Solid-phase extraction (SPE) is generally more effective at removing phospholipids and other sources of ion suppression than protein precipitation (PPT) or liquid-liquid extraction (LLE).[1][2][8]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating ion suppression.[1][12] However, ensure that the diluted concentration of Telaprevir remains within the quantifiable range of the assay.
-
-
Problem 2: The signal for both Telaprevir and this compound is unexpectedly low or absent.
-
Possible Cause: Severe ion suppression is occurring in a specific region of the chromatogram.
-
Solution:
-
Perform a Post-Column Infusion Experiment: This will help identify the retention time windows where significant ion suppression occurs. The experimental workflow is detailed below.
-
Adjust Chromatographic Retention Time: Modify the LC method to shift the elution of Telaprevir and this compound away from regions of high ion suppression.[1]
-
-
-
Possible Cause: Issues with the ESI source parameters.
Data Presentation
Table 1: Effect of Sample Preparation Method on Ion Suppression
| Sample Preparation Method | Typical Matrix Component Removal | Relative Ion Suppression Effect |
| Protein Precipitation (PPT) | Removes proteins | High |
| Liquid-Liquid Extraction (LLE) | Removes proteins and some polar interferences | Moderate |
| Solid-Phase Extraction (SPE) | Removes proteins, salts, and phospholipids | Low |
This table provides a generalized comparison. The actual degree of ion suppression will depend on the specific matrix and analytical conditions.
Table 2: Considerations for Using this compound as an Internal Standard
| Advantage | Potential Pitfall | Mitigation Strategy |
| Compensates for matrix effects and variability in sample preparation and injection volume. | Deuterium labeling can cause a slight chromatographic shift (isotope effect). | Optimize chromatography to ensure complete co-elution with the unlabeled analyte.[7] |
| Improves accuracy and precision of quantification.[8] | Potential for isotopic exchange (D-H exchange), though less common with aryl deuteration. | Verify the stability of the deuterated standard in the sample matrix and solvent conditions. |
| Co-elutes closely with the analyte. | Purity of the SIL internal standard is critical; unlabeled impurities can affect accuracy. | Verify the isotopic purity of the this compound standard. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Assess Ion Suppression
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.[1][13]
Methodology:
-
Setup: A syringe pump continuously infuses a standard solution of Telaprevir and this compound into the LC flow post-column via a T-junction.
-
Injection 1 (Blank): Inject a blank mobile phase sample. This will establish a stable baseline signal for Telaprevir and this compound.
-
Injection 2 (Matrix Blank): Inject an extracted blank matrix sample (e.g., plasma without the analyte or IS).
-
Analysis: Monitor the signal intensity of Telaprevir and this compound. Any dips or decreases in the baseline signal during the run of the matrix blank indicate regions of ion suppression.[13]
Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects
This method provides a quantitative measure of the matrix effect.[3][12]
Methodology:
-
Prepare Sample Set A: Spike a known concentration of Telaprevir and this compound into a pure solvent (e.g., mobile phase).
-
Prepare Sample Set B: Extract a blank matrix sample and then spike the same concentration of Telaprevir and this compound into the post-extraction supernatant.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[3]
-
Visualizations
Caption: Workflow for Post-Column Infusion Experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Telaprevir: Spotlight on Telaprevir-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Telaprevir in biological matrices, with a special focus on the use of Telaprevir-d4 as an internal standard. As robust and reliable bioanalytical data are crucial for drug development, the choice of an appropriate internal standard is a critical decision. This document offers a detailed examination of the available internal standards for Telaprevir analysis, presenting experimental data and protocols to aid researchers in selecting the most suitable approach for their specific needs.
The Critical Role of Internal Standards in Bioanalytical Methods
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for accurate and precise quantification of the analyte. The IS is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown study samples. Its primary function is to compensate for the variability inherent in the analytical process, such as sample preparation, extraction efficiency, and instrument response. An ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it behaves similarly during all stages of the analysis.
For the quantification of Telaprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor, the use of a stable isotope-labeled (SIL) internal standard is the gold standard. SIL-IS are considered the most appropriate choice as they share a very high degree of chemical and physical similarity with the analyte, leading to better correction for matrix effects and other sources of variability.
Comparison of Internal Standards for Telaprevir Bioanalysis
While this compound is commercially available for use as an internal standard, the published literature on validated bioanalytical methods for Telaprevir predominantly features the use of a more heavily deuterated analog, Telaprevir-d11. This guide will therefore compare the performance of a well-validated method using Telaprevir-d11 with the theoretical considerations and potential performance of a method utilizing this compound. A structural analog internal standard will also be discussed as a third alternative.
| Internal Standard Type | Example | Key Advantages | Potential Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | - Co-elutes with Telaprevir, providing excellent correction for matrix effects. - Chemically and physically very similar to Telaprevir. | - Potential for isotopic cross-contribution if the mass spectrometer has insufficient resolution. - Deuterium exchange could compromise accuracy, although unlikely for the labeled positions in this compound. |
| Stable Isotope-Labeled (SIL) | Telaprevir-d11 | - Minimal risk of isotopic cross-contribution due to a larger mass difference from the analyte. - Co-elutes with Telaprevir, offering superior correction for matrix effects and ionization variability.[1][2] | - The higher degree of deuteration could potentially lead to slight differences in retention time compared to the unlabeled analyte, although this is generally minimal. |
| Structural Analog | e.g., Boceprevir (another HCV protease inhibitor) | - Readily available and may be more cost-effective than custom synthesized SIL-IS. | - May not co-elute with Telaprevir, leading to inadequate correction for matrix effects. - Differences in ionization efficiency compared to Telaprevir can lead to inaccurate quantification. |
Performance Data Summary: A Validated LC-MS/MS Method Using Telaprevir-d11
The following table summarizes the performance characteristics of a published, validated bioanalytical method for Telaprevir in human plasma using Telaprevir-d11 as the internal standard. This data serves as a benchmark for what can be achieved with a well-optimized method.
| Validation Parameter | Performance Characteristics | Reference |
| Linearity Range | 5.0 - 5000 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Intra-day Precision (%CV) | < 15% | [1][2] |
| Inter-day Precision (%CV) | < 15% | [1][2] |
| Accuracy (% bias) | Within ±15% of nominal values | [1][2] |
| Recovery | Consistent and reproducible across the calibration range | [2] |
| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage) | [2] |
Note: The acceptance criteria for these parameters are in accordance with the FDA and EMA guidelines on bioanalytical method validation.
Experimental Protocols
Detailed Methodology for Telaprevir Bioanalysis using Telaprevir-d11 Internal Standard
This section outlines a typical experimental protocol for the quantification of Telaprevir in human plasma using LC-MS/MS with Telaprevir-d11 as the internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of Telaprevir-d11 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: XBridge BEH C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Telaprevir: m/z 680.4 -> 569.3
-
Telaprevir-d11: m/z 691.4 -> 580.3
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Mandatory Visualizations
Caption: Experimental workflow for Telaprevir bioanalysis.
Caption: Key parameters for bioanalytical method validation.
References
Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards for Telaprevir Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on establishing linearity, precision, and accuracy in the quantification of Telaprevir, with a comparative analysis of deuterated (Telaprevir-d4) and non-deuterated internal standards.
In the landscape of antiviral drug development and therapeutic drug monitoring, the accurate quantification of agents like Telaprevir in biological matrices is paramount. A cornerstone of robust bioanalytical methods is the use of an appropriate internal standard (IS) to ensure reliability by correcting for variability during sample processing and analysis. This guide provides a comparative overview of the performance of a deuterated internal standard, represented by Telaprevir-d11 (as a surrogate for this compound), against a non-deuterated alternative, dimethylcelecoxib. The data presented herein, summarized from published studies, offers a clear comparison of linearity, precision, and accuracy to aid researchers in selecting the most suitable internal standard for their specific needs.
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the performance of a bioanalytical method. Stable isotope-labeled internal standards, such as this compound or the extensively studied Telaprevir-d11, are often considered the gold standard due to their similar physicochemical properties to the analyte. This similarity allows them to effectively track the analyte through extraction and ionization processes, leading to high accuracy and precision. However, non-deuterated internal standards can also provide acceptable performance and may be a more readily available or cost-effective option. The following table summarizes the key performance parameters of LC-MS/MS methods for Telaprevir quantification using both a deuterated and a non-deuterated internal standard.
| Performance Parameter | Telaprevir-d11 (Deuterated IS) | Dimethylcelecoxib (Non-Deuterated IS) |
| Linearity Range | 5 - 5000 ng/mL[1][2][3] | 0.25 - 25 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but method described as reliable[3] |
| Precision (Intra-day & Inter-day) | < 6.5% (%RSD)[3] | < 15% (%CV)[3] |
| Accuracy | 94 - 108%[3] | Variations in accuracy were <15%[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable bioanalytical data. Below are the summarized methodologies for the quantification of Telaprevir using both Telaprevir-d11 and dimethylcelecoxib as internal standards.
Method 1: Telaprevir Quantification using Telaprevir-d11 as Internal Standard
This method outlines a sensitive and specific approach for the determination of Telaprevir in human plasma using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (Telaprevir-d11).
-
Perform liquid-liquid extraction using tert-Butyl methyl ether (TBME).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase Accucore C18[3].
-
Mobile Phase: A gradient program with:
-
Flow Rate: As optimized for the specific column dimensions.
3. Mass Spectrometric Conditions:
-
Detection Mode: Selective Reaction Monitoring (SRM)[3].
-
SRM Transitions:
Method 2: Telaprevir Quantification using Dimethylcelecoxib as Internal Standard
This protocol describes an alternative method for Telaprevir quantification employing a non-deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard (dimethylcelecoxib).
-
Precipitate the plasma proteins using a suitable organic solvent.
-
Centrifuge the sample and inject the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Luna C18 (150 mm x 2.0 mm, 5 µm)[3].
-
Mobile Phase: A gradient program with:
-
Run Time: Approximately 11 minutes[3].
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific transitions for Telaprevir and dimethylcelecoxib would be determined during method development.
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method to establish its linearity, precision, and accuracy, ensuring the reliability of the data generated.
Caption: Workflow for Bioanalytical Method Validation.
Conclusion
Both deuterated and non-deuterated internal standards can be effectively used for the bioanalysis of Telaprevir. The choice of internal standard will depend on the specific requirements of the assay, including desired levels of precision and accuracy, as well as practical considerations such as cost and availability. The data suggests that while a deuterated internal standard like Telaprevir-d11 offers superior performance in terms of tighter precision and accuracy, a non-deuterated alternative like dimethylcelecoxib can still provide reliable results within generally accepted validation limits. Ultimately, a thorough method validation is essential to demonstrate the suitability of the chosen internal standard and the overall bioanalytical method for its intended purpose.
References
Telaprevir-d4: The Gold Standard for Proficiency Testing in Telaprevir Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the accuracy and reliability of quantitative data is paramount. Proficiency testing (PT) serves as a critical tool for laboratories to evaluate and demonstrate the performance of their analytical methods and the competence of their personnel.[1][2] A key component of a robust PT scheme is the quality of the reference standards used. This guide provides a comprehensive comparison of Telaprevir-d4 as a reference standard for the proficiency testing of Telaprevir, a direct-acting antiviral agent, highlighting its superiority over other alternatives.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.
The Advantage of this compound as an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and unknown samples, at the beginning of the sample preparation process.[3][4] Its purpose is to correct for variations that can occur during the analytical procedure. The ideal IS has physicochemical properties that are very similar to the analyte.[4]
There are generally two types of internal standards used:
-
Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. While they can correct for some variability, their different chemical nature means they may not behave identically to the analyte during extraction and ionization.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds in which one or more atoms have been replaced with their stable, heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is a deuterated form of Telaprevir. Because the chemical properties of SILs are nearly identical to the analyte, they are the preferred choice for quantitative bioanalysis.[3]
The primary advantages of using this compound over a structural analog are:
-
Compensation for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound has the same molecular structure and polarity as Telaprevir, it is affected by the matrix in the same way, thus providing effective correction.
-
Correction for Extraction Variability: During sample preparation, there can be incomplete recovery of the analyte. This compound will have the same extraction recovery as Telaprevir, ensuring that any loss of the analyte is accounted for by a proportional loss of the internal standard.
-
Minimization of Instrumental Variation: Fluctuations in the performance of the LC-MS/MS system, such as injection volume inconsistencies or changes in ionization efficiency, will affect both the analyte and this compound equally.
Performance Comparison: this compound vs. Structural Analog
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard in a proficiency testing scenario. The data are representative and based on established principles of bioanalytical method validation.
| Performance Metric | This compound (SIL IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | -2% to +2% | -15% to +15% | This compound more effectively corrects for matrix and recovery variations, leading to results closer to the true value. |
| Precision (%RSD) | < 5% | < 15% | The co-elution and identical behavior of this compound with Telaprevir reduce variability in the analytical process.[5][6][7] |
| Matrix Effect | Minimal to None | Potential for Significant Ion Suppression/Enhancement | As a SIL, this compound co-elutes and experiences the same matrix effects as the analyte, effectively normalizing the response. |
| Extraction Recovery | Tracks Analyte Recovery | May Differ from Analyte | The identical chemical structure ensures that the extraction efficiency of this compound mirrors that of Telaprevir. |
| Regulatory Acceptance | Highly Recommended | Acceptable, but with More Scrutiny | Regulatory bodies like the FDA and EMA prefer the use of SIL internal standards for bioanalytical methods.[4] |
Experimental Protocols
Proficiency Testing Scheme Protocol
This protocol outlines a typical workflow for a proficiency testing scheme for the analysis of Telaprevir in human plasma.
-
PT Sample Preparation (Provider):
-
Human plasma is spiked with known concentrations of Telaprevir to create a set of PT samples.
-
Samples are prepared at various concentrations to cover the clinically relevant range.
-
Aliquots of each sample are dispensed into labeled vials.
-
A portion of the samples is retained for homogeneity and stability testing.
-
-
PT Sample Distribution (Provider):
-
The set of PT samples is shipped to participating laboratories under controlled temperature conditions.
-
Instructions for sample handling, storage, and analysis are provided, along with a deadline for result submission.
-
-
Sample Analysis (Participating Laboratory):
-
Upon receipt, the laboratory logs the samples and stores them as instructed.
-
The laboratory analyzes the PT samples using their validated in-house method for Telaprevir, treating them as routine unknown samples.
-
The use of this compound as the internal standard is specified for this high-quality PT scheme.
-
-
Result Submission (Participating Laboratory):
-
The quantitative results for each PT sample are submitted to the provider via a secure online portal before the deadline.
-
-
Data Analysis and Reporting (Provider):
-
The provider analyzes the data from all participating laboratories.
-
The performance of each laboratory is assessed based on the deviation of their results from the assigned values.
-
A comprehensive report is issued to each laboratory, showing their performance and a comparison with the peer group.
-
Analytical Method Protocol using this compound
This is a representative LC-MS/MS method for the quantification of Telaprevir in human plasma using this compound as the internal standard.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution (e.g., 1000 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Telaprevir from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Telaprevir: e.g., m/z 680.5 -> 322.4
-
This compound: e.g., m/z 684.5 -> 326.4
-
-
-
Quantification:
-
The concentration of Telaprevir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
-
Mandatory Visualizations
Caption: Workflow of a proficiency testing program.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
This compound stands out as the superior reference standard for proficiency testing in the analysis of Telaprevir. Its nature as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision by effectively compensating for variations inherent in the bioanalytical process. For laboratories aiming to demonstrate the highest quality of their analytical data and for providers of proficiency testing schemes, the use of this compound is a critical component for achieving reliable and reproducible results.
References
- 1. Quality assurance program for pharmacokinetic assay of antiretrovirals: ACTG proficiency testing for pediatric and adult pharmacology support laboratories, 2003 to 2004: a requirement for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. fda.gov [fda.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of Deuterated Internal Standards in Clinical Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical research and drug development, the accuracy and reliability of bioanalytical data are paramount. The quantification of drugs and their metabolites in complex biological matrices, such as plasma or urine, is fraught with potential variability arising from sample preparation, instrument response, and matrix effects. To navigate these challenges, the use of an appropriate internal standard (IS) is not just a recommendation but a cornerstone of robust and reproducible bioanalytical methods. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice, offering significant advantages over other alternatives.
This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, supported by experimental data, to justify their widespread use in clinical studies.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample before processing. Its primary function is to normalize for variations that can occur during the analytical workflow, from extraction to detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring that it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer.[1]
Deuterated Internal Standards: The Superior Choice
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[2] This near-identical nature is the key to its superiority over other types of internal standards, most notably structural analogues.
Key Advantages of Deuterated Internal Standards:
-
Enhanced Accuracy and Precision: By co-eluting with the analyte during chromatography, deuterated standards experience and correct for the same degree of matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[3][4]
-
Improved Mitigation of Matrix Effects: The "matrix effect" is a major source of variability in bioanalysis, where components of the biological matrix interfere with the ionization of the analyte.[1] Because deuterated standards have the same extraction recovery and ionization response as the analyte, they effectively compensate for these matrix effects.[3]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1]
Performance Comparison: Deuterated vs. Structural Analogue Internal Standards
A structural analogue is a compound that is chemically similar but not identical to the analyte. While they can be a viable option when a deuterated standard is unavailable, their performance is often inferior. The following table summarizes a comparison from a study on the anticancer agent kahalalide F, which highlights the superior performance of a deuterated internal standard over a structural analogue.
| Performance Metric | Structural Analogue IS | Deuterated (SIL) IS |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Statistical Significance (p-value) | <0.0005 (significant deviation from 100%) | 0.5 (no significant deviation from 100%) |
Data adapted from a study on the bioanalysis of kahalalide F.[5]
The data clearly demonstrates that the use of a deuterated internal standard resulted in a significant improvement in both the accuracy (mean bias closer to 100%) and precision (lower standard deviation) of the assay.[5] The variance with the deuterated IS was significantly lower (p=0.02) than with the structural analogue.[5]
Comparison with Other Stable Isotope-Labeled Standards
While deuterated standards are the most common type of SIL-IS due to the abundance of hydrogen in organic molecules, other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can also be used.[2]
-
¹³C-Labeled Internal Standards: These are often considered the "gold standard" as the larger mass difference between ¹²C and ¹³C minimizes the potential for chromatographic separation between the analyte and the internal standard, a phenomenon that can sometimes be observed with deuterated compounds.[6] However, the synthesis of ¹³C-labeled compounds is typically more complex and expensive.
Experimental Protocols: A Generalized Workflow
The following section outlines a typical experimental protocol for the quantification of a drug in human plasma using a deuterated internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw human plasma samples (study samples, calibrators, and QCs) at room temperature.
-
Add Internal Standard: To a 100 µL aliquot of each plasma sample, add 10 µL of the deuterated internal standard working solution (at a fixed concentration).
-
Precipitate Proteins: Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex and Centrifuge: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
Quantification: The peak area of the analyte is normalized to the peak area of the deuterated internal standard. The concentration of the analyte in the unknown samples is determined by interpolating the analyte/IS peak area ratio against a calibration curve constructed from the calibrator samples.
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ukisotope.com [ukisotope.com]
Safety Operating Guide
Navigating the Safe Disposal of Telaprevir-d4: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Telaprevir-d4 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to ensure the safe and environmentally responsible disposal of this compound, a deuterated analog of the hepatitis C virus (HCV) protease inhibitor, Telaprevir. Adherence to these procedures is essential to minimize environmental contamination and ensure the safety of all laboratory personnel.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is to treat it as a hazardous pharmaceutical waste. This necessitates a cradle-to-grave management approach, ensuring the compound is handled safely from the moment it is designated as waste until its final destruction. Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[1][2] Improper disposal can lead to the contamination of water systems and pose a risk to aquatic life and potentially human health.
Quantitative Data Summary
| Property | Value | Implication for Disposal |
| Molecular Formula | C₃₆H₄₉D₄N₇O₆ | The presence of deuterium does not significantly alter the chemical properties relevant to disposal compared to the parent compound. |
| Metabolism | Primarily metabolized by CYP3A4 in the liver.[3] | While metabolism is a factor in clinical settings, in a laboratory disposal context, the unmetabolized compound is the primary concern. |
| Primary Route of Elimination | Feces (82%)[3] | This highlights the environmental persistence of the compound if not disposed of correctly. |
| Solubility | Poorly soluble in water.[4] | This characteristic can affect the choice of decontamination solutions and spill cleanup procedures. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as unused compound, contaminated labware (e.g., pipette tips, vials, weighing paper), and contaminated PPE, into a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene), be leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents, in a separate, labeled hazardous waste container for liquids.
-
Ensure the container is compatible with the solvents used and is properly sealed to prevent leaks and evaporation.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, syringes, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Handle with Care")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or principal investigator
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of spills.
5. Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. They will provide the necessary paperwork and ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
-
The primary method for the final destruction of pharmaceutical waste like this compound is high-temperature incineration by a permitted facility.[2]
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect all cleanup materials and place them in the designated solid hazardous waste container.
-
Thoroughly decontaminate the spill area with a suitable solvent (e.g., ethanol, methanol), collecting all decontamination materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
